molecular formula C11H16ClNO B3078038 2-(4-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1049740-97-7

2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B3078038
CAS No.: 1049740-97-7
M. Wt: 213.7 g/mol
InChI Key: SEBSLTSQSAXLOG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSLTSQSAXLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, a pivotal building block in contemporary medicinal chemistry and asymmetric synthesis. This document delves into the molecule's fundamental physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its significant applications, particularly in the development of central nervous system (CNS) agents and as a chiral ligand in catalysis. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its conformational rigidity and stereochemical properties make it an ideal framework for designing molecules that interact with biological targets with high specificity. When substituted at the 2-position with an aryl group, as in 2-(4-Methoxyphenyl)pyrrolidine, the resulting chiral structure becomes a valuable intermediate for a diverse range of applications.

The methoxy-substituted phenyl group, in particular, often imparts favorable pharmacokinetic properties and can engage in specific electronic interactions with biological receptors. This guide focuses on the hydrochloride salt form of this compound, which enhances its stability and aqueous solubility, making it more amenable to handling and formulation in research and development settings. The primary importance of this molecule lies in its dual utility: as a precursor to novel CNS-active compounds, leveraging its structural resemblance to known dopamine reuptake inhibitors, and as a chiral ligand for orchestrating stereoselective transformations in asymmetric synthesis.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride are summarized below.

Molecular Identity and Data
PropertyValueSource(s)
Molecular Formula C₁₁H₁₆ClNO[PubChem CID: 3756957 (free base)]
Molecular Weight 213.70 g/mol [MySkinRecipes]
CAS Number 1049740-97-7 (Racemate)[MySkinRecipes]
1227798-75-5 ((R)-enantiomer)
1227798-73-3 ((S)-enantiomer)[MySkinRecipes]
IUPAC Name 2-(4-methoxyphenyl)pyrrolidine hydrochloride[PubChem CID: 3756957 (free base)]
Synonyms 2-(4-Methoxyphenyl)pyrrolidinium chloride
Canonical SMILES COC1=CC=C(C=C1)C2CCCN2.Cl[PubChem CID: 3756957 (free base)]
Structural Representation

The molecular structure consists of a five-membered pyrrolidine ring bonded at the C2 position to a p-methoxyphenyl group. The hydrochloride salt form involves the protonation of the secondary amine in the pyrrolidine ring.

Caption: 2D structure of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Synthesis and Purification

The synthesis of 2-arylpyrrolidines can be achieved through various synthetic routes. A common and effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral imine or a related precursor, followed by cyclization. Below is a representative, field-proven protocol based on established methodologies for the asymmetric synthesis of 2-substituted pyrrolidines.[3]

Proposed Synthetic Pathway

This synthesis employs a chiral sulfinyl imine as a key intermediate to control the stereochemistry of the final product. The addition of a Grignard reagent to this intermediate, followed by an intramolecular cyclization, yields the desired 2-arylpyrrolidine.

workflow cluster_synthesis Synthetic Pathway start Start: γ-chlorinated N-tert-butanesulfinyl imine grignard Grignard Reagent Addition (4-methoxyphenylmagnesium bromide) start->grignard Diastereoselective Addition cyclization Intramolecular Cyclization (Formation of Pyrrolidine Ring) grignard->cyclization Spontaneous or Mild Heating deprotection Sulfinyl Group Deprotection (Acidic Hydrolysis) cyclization->deprotection salt_formation Hydrochloride Salt Formation (HCl in Ether) deprotection->salt_formation product Product: 2-(4-Methoxyphenyl)pyrrolidine HCl salt_formation->product

Caption: Proposed workflow for the synthesis of 2-(4-Methoxyphenyl)pyrrolidine HCl.

Detailed Experimental Protocol

Step 1: Diastereoselective Grignard Addition

  • To a solution of the chiral γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of 4-methoxyphenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Maintain the reaction at -78 °C for 3 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Intramolecular Cyclization and Deprotection

  • Dissolve the crude product from Step 1 in methanol.

  • Add concentrated hydrochloric acid (2.0 eq) and stir the mixture at room temperature for 4-6 hours. This step facilitates both the intramolecular cyclization to form the pyrrolidine ring and the cleavage of the N-sulfinyl protecting group.

  • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Salt Formation

  • Dissolve the crude residue in a minimal amount of water and basify to a pH of ~10-11 with 2M NaOH.

  • Extract the free base, 2-(4-methoxyphenyl)pyrrolidine, with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified free base.

  • Dissolve the purified free base in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the chiral center (C2) will appear as a multiplet, coupled to the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the methoxy group resonating at a characteristic downfield shift (around δ 158-160 ppm). The methoxy carbon will appear around δ 55 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region, with the C2 carbon appearing at a distinct chemical shift due to its attachment to the aromatic ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the molecular ion peak for the free base [M+H]⁺ at an m/z corresponding to the mass of C₁₁H₁₅NO plus a proton (approx. 178.12). The fragmentation pattern would likely involve cleavage of the bond between the pyrrolidine ring and the phenyl group, as well as fragmentation of the pyrrolidine ring itself.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the region of 2400-2800 cm⁻¹, which is indicative of the N-H⁺ stretch of a secondary ammonium salt. Other expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1610 and 1510 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹).[4]

Applications in Research and Development

The unique structural features of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride make it a valuable tool in two major areas of chemical research.

Intermediate for Central Nervous System (CNS) Agents

The structural similarity of 2-arylpyrrolidines to known psychostimulants and nootropics makes them attractive starting points for the synthesis of novel CNS agents.[3] Specifically, this scaffold is explored for its potential as a dopamine reuptake inhibitor (DRI). DRIs block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[5] This mechanism is relevant for the treatment of conditions such as ADHD and narcolepsy.[5]

pathway cluster_moa Mechanism of Action as a DRI Precursor presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft (Increased Dopamine) presynaptic->synaptic_cleft Dopamine Release postsynaptic Postsynaptic Neuron dopamine_receptors Dopamine Receptors postsynaptic->dopamine_receptors synaptic_cleft->postsynaptic Binding dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake dat->presynaptic molecule Derived CNS Agent molecule->dat Blockade

Caption: Role of derived agents in blocking dopamine reuptake.

Chiral Ligand in Asymmetric Catalysis

The chiral nature of 2-(4-Methoxyphenyl)pyrrolidine, especially in its enantiomerically pure forms, makes it an excellent precursor for the synthesis of chiral ligands and organocatalysts.[2] These catalysts are employed to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Pyrrolidine-based catalysts are particularly effective in a range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[6]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. The following guidelines are based on data for the free base and structurally related compounds.

Hazard Identification

Based on GHS classifications for the free base, 2-(4-methoxyphenyl)pyrrolidine, the compound should be handled with care.[7]

  • Acute Toxicity, Oral: May be harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Eye Damage/Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

Storage
  • Store in a tightly sealed container in a cool, dry place.[3]

  • Recommended storage temperature is between 2-8°C.[3]

  • For the (S)-enantiomer, storage that avoids light is also recommended.[2]

Conclusion

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined structure, coupled with its chirality, provides a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an exploration of its key applications as a precursor to CNS agents and in the field of asymmetric catalysis. Adherence to the outlined characterization and safety protocols will ensure the effective and safe utilization of this valuable chemical intermediate in a research and development setting.

References

  • MySkinRecipes. (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

  • MySkinRecipes. 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

  • ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • DiVA portal. Synthesis of substituted pyrrolidines.

  • PubChemLite. 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile (C13H16N2O).

  • ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

  • PMC - NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

  • PubChem. 2-(4-Methoxyphenyl)pyrrolidine.

  • PubMed. Behavioral Properties of GBR 12909, GBR 13069 and GBR 13098: Specific Inhibitors of Dopamine Uptake.

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

  • PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.

  • PMC. Pyridine alkaloids with activity in the central nervous system.

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • Wikipedia. Dopamine reuptake inhibitor.

  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Wiley-VCH. Supporting Information.

  • PubMed. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.

Sources

2-(4-Methoxyphenyl)pyrrolidine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-methoxyphenyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of central nervous system agents and chiral catalysts.[1][2] The structural integrity of such molecules is paramount in drug development and chemical synthesis, necessitating a rigorous and multi-faceted analytical approach. This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and presenting a self-validating workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive structural confirmation by single-crystal X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies for small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

2-(4-Methoxyphenyl)pyrrolidine hydrochloride, with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol , is a significant building block in medicinal chemistry.[1] Its structural similarity to nootropics and dopamine reuptake inhibitors makes it a valuable precursor for novel therapeutic agents.[1] Furthermore, as a chiral compound, it serves as an intermediate in asymmetric synthesis.[2]

Given its application in pharmaceuticals, the absolute and unambiguous confirmation of its chemical structure is not merely an academic exercise; it is a foundational requirement for safety, efficacy, and regulatory compliance. The identity, purity, and stereochemistry of the molecule must be established with the highest degree of confidence. This guide outlines an integrated analytical strategy to achieve this, ensuring that the data from each technique corroborates the others, forming a self-validating system of evidence.

Table 1: Compound Specifications

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO[1][2][3]
Molecular Weight 213.70 g/mol [1]
IUPAC Name (Free Base) 2-(4-methoxyphenyl)pyrrolidine[4]
CAS Number (HCl Salt) 1049740-97-7[1]
Typical Storage 2-8°C, sealed, dry[1]

The Integrated Analytical Workflow: A Strategy for Certainty

The elucidation of a molecular structure is a process of assembling a puzzle. Each analytical technique provides a unique set of clues, and only by combining them can a complete and validated picture emerge. The workflow presented below illustrates a logical progression from initial characterization to ultimate confirmation.

G cluster_0 Initial Synthesis & Purification cluster_2 Structural Confirmation & Purity Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Framework Purification->NMR Sample Submission MS Mass Spectrometry (ESI-MS) - Molecular Weight & Formula Purification->MS Sample Submission IR Infrared Spectroscopy (FTIR) - Functional Groups Purification->IR Sample Submission Xray X-ray Crystallography - 3D Structure & Stereochemistry (Gold Standard) NMR->Xray Data Corroboration MS->Xray Data Corroboration IR->Xray Data Corroboration Chiral Chiral Analysis (e.g., Chiral HPLC) - Enantiomeric Purity Xray->Chiral Stereochemical Assignment

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis: Assembling the Molecular Framework

Spectroscopic methods provide the foundational data for determining the molecular structure. Each technique probes different aspects of the molecule, and their combined interpretation allows for a robust initial assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality of Experimental Choice: For a molecule like 2-(4-methoxyphenyl)pyrrolidine, ¹H NMR is essential to identify the distinct proton environments of the aromatic ring, the pyrrolidine ring, and the methoxy group. ¹³C NMR confirms the number of unique carbon atoms, and 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical to definitively link protons to their attached carbons and establish proton-proton coupling networks, thereby building the molecular skeleton piece by piece.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment¹H NMR (Predicted δ, Multiplicity, Integration)¹³C NMR (Predicted δ)Rationale
Aromatic CH (ortho to OMe) ~6.9 ppm (d, 2H)~114 ppmShielded by the electron-donating methoxy group.
Aromatic CH (meta to OMe) ~7.2 ppm (d, 2H)~128 ppmLess shielded aromatic protons.
Methoxy (-OCH₃) ~3.8 ppm (s, 3H)~55 ppmTypical chemical shift for an aryl methyl ether.
Pyrrolidine CH (at C2) ~4.1-4.3 ppm (m, 1H)~60-65 ppmDeshielded by both the adjacent nitrogen and the aromatic ring.
Pyrrolidine CH₂ (at C5) ~3.1-3.3 ppm (m, 2H)~47 ppmAdjacent to the nitrogen atom.
Pyrrolidine CH₂ (at C3, C4) ~1.8-2.2 ppm (m, 4H)~25-35 ppmAliphatic protons of the pyrrolidine ring.
Amine NH₂⁺ Broad, variableN/AProtonated amine, signal may be broad and exchangeable.

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and concentration.[5][6]

Protocol: ¹H and ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of 2-(4-methoxyphenyl)pyrrolidine hydrochloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to establish H-H and C-H correlations, respectively.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is chosen to obtain a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) is employed to induce fragmentation, providing clues about the molecule's substructures. However, pyrrolidine-containing compounds can be challenging, as the basic nitrogen often sequesters the proton during fragmentation, leading to a dominant, uninformative fragment.[7]

Table 3: Predicted ESI-MS Data

IonPredicted m/z (Monoisotopic)Description
[M+H]⁺ (Free Base) 178.1226The protonated molecular ion of the free base (C₁₁H₁₆NO⁺). The most crucial peak for formula confirmation.
Fragment 1 70.0651Corresponds to the protonated pyrrolidine ring fragment [C₄H₈N]⁺, a common but often uninformative fragment.[7]
Fragment 2 108.0570Corresponds to the methoxyphenyl fragment [C₇H₈O]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 178.12) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the accurate mass of the molecular ion with the theoretical mass calculated for the proposed formula (C₁₁H₁₅NO). Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Causality of Experimental Choice: For 2-(4-methoxyphenyl)pyrrolidine hydrochloride, IR is used to confirm the presence of key structural features: the N-H bond of the secondary amine salt, the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds of the pyrrolidine ring.

Table 4: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~2700-3200 (broad) N-H StretchSecondary Amine Salt (R₂NH₂⁺)
~3000-3100 C-H StretchAromatic
~2850-2960 C-H StretchAliphatic (Pyrrolidine CH₂)
~1610, ~1510 C=C StretchAromatic Ring
~1250 C-O Stretch (asymmetric)Aryl Ether (-O-CH₃)
~1030 C-O Stretch (symmetric)Aryl Ether (-O-CH₃)
~1180 C-N StretchAliphatic Amine

Note: These are characteristic ranges. The spectrum of an aromatic amine can be influenced by the solvent.[8][9][10]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups based on standard correlation tables.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides compelling evidence, it does not offer an infallible, three-dimensional picture of the molecule. Single-crystal X-ray crystallography is the gold standard technique that provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry.[11][12][13]

Causality of Experimental Choice: This method is chosen when absolute proof of structure is required. It is the only technique that directly visualizes the atomic positions in space, resolving any ambiguities that may arise from spectroscopic data interpretation. For a chiral molecule destined for pharmaceutical use, confirming the absolute configuration is non-negotiable.

G CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion) CrystalSelection Crystal Selection (Microscopy) CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure (Bond Lengths, Angles, Absolute Configuration) StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Crystallography Workflow

  • Crystal Growth (The Critical Step): The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm).[11] This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream of a diffractometer. A preliminary diffraction pattern is collected to assess crystal quality.

  • Data Collection: The crystal is rotated in the X-ray beam, and a complete set of diffraction data (intensities and positions of thousands of reflections) is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to yield the final, highly accurate structure.

  • Validation and Reporting: The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).

Assessing Chirality and Enantiomeric Purity

Structure elucidation confirms the identity of the molecule, but for chiral compounds, it is equally important to determine the enantiomeric purity or enantiomeric excess (ee). This is typically achieved using specialized chromatographic techniques.

Causality of Experimental Choice: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for separating and quantifying enantiomers.[14] These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. This allows for the precise determination of the ratio of the (R)- and (S)-enantiomers in the sample.

Conclusion: A Self-Validating System

The structural elucidation of 2-(4-methoxyphenyl)pyrrolidine hydrochloride is a clear demonstration of the power of an integrated, multi-technique analytical approach. NMR provides the carbon-hydrogen framework, MS confirms the molecular weight and formula, and IR identifies the key functional groups. Together, they build a compelling and consistent structural hypothesis. This hypothesis is then unequivocally confirmed by X-ray crystallography, which provides the definitive 3D structure and absolute stereochemistry. Each piece of data validates the others, creating a self-validating system that ensures the identity, purity, and stereochemical integrity of this critical pharmaceutical intermediate.

References

  • MySkinRecipes. 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

  • MySkinRecipes. (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

  • Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • Wikipedia. Pyrrolidine. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenyl)pyrrolidine. Available from: [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of (R)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds and is utilized as a ligand in asymmetric catalysis. Its structural motif is present in molecules targeting the central nervous system, including potential cognitive enhancers and dopamine reuptake inhibitors. The stereochemistry at the C2 position of the pyrrolidine ring is often critical for biological activity, making enantioselective synthesis a key challenge and a primary focus of research and development.

This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride with high enantiopurity. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-2-(4-Methoxyphenyl)pyrrolidine can be broadly categorized into two main strategies: asymmetric synthesis and classical resolution of a racemic mixture. This guide will explore the most effective methods within each category, highlighting their respective advantages and practical considerations.

I. Asymmetric Synthesis: A Direct Path to Enantiopurity

Asymmetric synthesis offers the most elegant and often most efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. We will examine three prominent asymmetric methods.

Reductive Cyclization of a γ-Chloro N-(tert-Butanesulfinyl)ketimine

This powerful method provides a short and highly efficient route to (R)-2-arylpyrrolidines with excellent enantioselectivity (>99% ee)[1][2]. The key to this approach is the use of a chiral tert-butanesulfinyl auxiliary, which directs the stereochemical outcome of the reductive cyclization.

Mechanistic Rationale:

The synthesis begins with the condensation of 4-chloro-1-(4-methoxyphenyl)butan-1-one with (R)-tert-butanesulfinamide to form the corresponding N-(tert-butanesulfinyl)ketimine. The chiral sulfinyl group effectively shields one face of the imine. Subsequent treatment with a reducing agent, such as lithium triethylborohydride (LiBEt₃H), proceeds via a diastereoselective intramolecular cyclization. The hydride is delivered to the less sterically hindered face of the imine, leading to the formation of the desired (R)-configured pyrrolidine. The final step involves the acidic removal of the sulfinyl auxiliary.

Experimental Protocol:

  • Step 1: Formation of the γ-Chloro N-(tert-Butanesulfinyl)ketimine:

    • To a solution of 4-chloro-1-(4-methoxyphenyl)butan-1-one (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq).

    • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with brine.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Diastereoselective Reductive Cyclization:

    • Dissolve the purified N-(tert-butanesulfinyl)ketimine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add LiBEt₃H (1.5 eq, 1.0 M solution in THF) dropwise.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Step 3: Deprotection and Hydrochloride Salt Formation:

    • Dissolve the crude product from the previous step in methanol.

    • Add a solution of HCl in diethyl ether (e.g., 2 M) until the pH is acidic.

    • Stir for 1-2 hours at room temperature.

    • Concentrate the solvent in vacuo to yield the crude (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

    • Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product.

Data Summary:

StepProductTypical YieldEnantiomeric Excess (ee)
1γ-Chloro N-(tert-Butanesulfinyl)ketimine85-95%N/A
2 & 3(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride80-90% (over two steps)>99%

Workflow Diagram:

G start 4-Chloro-1-(4-methoxyphenyl)butan-1-one + (R)-tert-Butanesulfinamide ketimine γ-Chloro N-(tert-Butanesulfinyl)ketimine start->ketimine Ti(OEt)4, Reflux cyclization Diastereoselective Reductive Cyclization (LiBEt3H) ketimine->cyclization deprotection Acidic Deprotection & HCl Salt Formation cyclization->deprotection product (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride deprotection->product

Caption: Asymmetric synthesis via reductive cyclization.

Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination

This method utilizes a chiral iridium catalyst to achieve the enantioselective synthesis of 2-arylpyrrolidines in a one-pot fashion. The process involves the deprotection of a carbamate-protected amino ketone followed by an in-situ reductive cyclization.

Mechanistic Rationale:

The starting material, a tert-butyl (4-oxo-4-arylbutyl)carbamate, is first deprotected under acidic conditions to reveal the primary amine. This amine then undergoes intramolecular condensation with the ketone to form a cyclic imine intermediate. A chiral iridium complex, typically generated in situ from an iridium precursor and a chiral ligand, catalyzes the asymmetric hydrogenation of this imine to the desired (R)-pyrrolidine. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Experimental Protocol:

  • One-Pot Synthesis:

    • In a reaction vessel, combine the tert-butyl (4-(4-methoxyphenyl)-4-oxobutyl)carbamate (1.0 eq), an iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 0.5-1 mol%), and a chiral diphosphine ligand (e.g., a derivative of ZhaoPhos, 1.1 mol%)[3].

    • Add a Lewis acid co-catalyst (e.g., Ti(OiPr)₄, 1.5 eq) and the solvent (e.g., THF).

    • Pressurize the vessel with hydrogen gas (50 atm) and stir at the appropriate temperature (e.g., 25 °C) for 24 hours.

    • After depressurization, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in a suitable solvent and treat with ethereal HCl to precipitate the hydrochloride salt.

    • Isolate and purify the product by filtration and/or recrystallization.

Data Summary:

MethodProductTypical YieldEnantiomeric Excess (ee)
Ir-Catalyzed Reductive Amination(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride70-85%95-99%

Workflow Diagram:

G start tert-Butyl (4-(4-methoxyphenyl)-4-oxobutyl)carbamate intermediate Cyclic Imine Intermediate start->intermediate Deprotection & Cyclization reduction Asymmetric Hydrogenation intermediate->reduction [Ir]-Chiral Ligand, H2 product (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride reduction->product HCl workup

Caption: Ir-catalyzed asymmetric intramolecular reductive amination.

Biocatalytic Synthesis using ω-Transaminases

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (ω-TAs) can catalyze the asymmetric amination of a ketone precursor to the corresponding amine with excellent enantioselectivity.

Mechanistic Rationale:

The synthesis starts with 4-(4-methoxyphenyl)-4-oxobutanal. An ω-transaminase, in the presence of an amine donor (e.g., isopropylamine), converts the ketone to the corresponding amine. The newly formed amine then undergoes spontaneous intramolecular cyclization with the aldehyde to form a cyclic imine, which is subsequently reduced in situ or in a separate step to yield the pyrrolidine. The stereoselectivity is determined by the choice of the (R)- or (S)-selective ω-transaminase.

Experimental Protocol:

  • Biocatalytic Amination and Cyclization:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

    • To the buffer, add the substrate, 4-(4-methoxyphenyl)-4-oxobutanal (1.0 eq), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), the amine donor (e.g., isopropylamine, excess), and the selected (R)-selective ω-transaminase.

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

    • Monitor the reaction for the formation of the intermediate amine.

    • Upon completion of the amination, add a reducing agent (e.g., NaBH₃CN) to reduce the in-situ formed cyclic imine.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Form the hydrochloride salt as previously described.

Data Summary:

MethodProductTypical YieldEnantiomeric Excess (ee)
Biocatalytic Synthesis(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride60-75%>99%

Workflow Diagram:

G start 4-(4-Methoxyphenyl)-4-oxobutanal amination Asymmetric Amination start->amination (R)-ω-Transaminase, Amine Donor cyclization Intramolecular Cyclization & Reduction amination->cyclization product (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride cyclization->product HCl workup

Caption: Biocatalytic synthesis using ω-transaminase.

II. Classical Resolution: Separation of Enantiomers

Classical resolution involves the separation of a racemic mixture of 2-(4-methoxyphenyl)pyrrolidine using a chiral resolving agent. While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is a robust and often practical approach, especially when a highly efficient crystallization can be developed.

Mechanistic Rationale:

A racemic mixture of the pyrrolidine free base is treated with a single enantiomer of a chiral acid. This results in the formation of a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically pure free amine, which is then converted to the hydrochloride salt.

Experimental Protocol:

  • Screening for a Resolving Agent:

    • A preliminary screening is essential to identify a suitable chiral resolving agent. Common choices include tartaric acid derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid[4].

    • Small-scale experiments are conducted with the racemic pyrrolidine and a selection of chiral acids in various solvents to identify conditions that lead to the formation of a crystalline salt.

  • Preparative Resolution:

    • Dissolve the racemic 2-(4-methoxyphenyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add the chosen chiral resolving agent (e.g., (R,R)-dibenzoyltartaric acid, 0.5 eq) and heat to obtain a clear solution.

    • Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.

    • Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

    • Analyze the enantiomeric purity of the mother liquor and the crystalline salt to determine the efficiency of the resolution.

    • The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free (R)-2-(4-methoxyphenyl)pyrrolidine, which is extracted into an organic solvent.

    • The organic layer is dried, and the solvent is evaporated. The resulting free base is then converted to the hydrochloride salt.

Data Summary:

MethodProductTheoretical Max. YieldEnantiomeric Excess (ee)
Classical Resolution(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride50%>98% (after recrystallization)

Workflow Diagram:

G start Racemic 2-(4-Methoxyphenyl)pyrrolidine salt_formation Diastereomeric Salt Formation start->salt_formation Chiral Acid crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Base separation->liberation Base Treatment product (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride liberation->product HCl Treatment

Caption: Synthesis via classical resolution.

Characterization

The final product, (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₁H₁₆ClNO[5]

  • Molecular Weight: 213.71 g/mol

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, and the aliphatic protons of the pyrrolidine ring.

    • ¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary ammonium salt, C-H bonds (aromatic and aliphatic), and the C-O bond of the ether.

  • Chiral HPLC: The enantiomeric excess should be determined by chiral HPLC analysis.

Conclusion

The synthesis of (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride can be achieved through several effective strategies. Asymmetric synthesis, particularly via the reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine, offers a highly efficient and stereoselective route. Biocatalytic methods are emerging as powerful, green alternatives with excellent enantioselectivity. For process development and scale-up, classical resolution remains a viable and robust option, provided an efficient crystallization process can be established. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity.

References

  • Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122-3124. [Link]

  • Semantic Scholar. (n.d.). Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Xiang, L., You, C., Li, X., & Zhang, X. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters, 27(41), 6726–6731. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

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2-(4-Methoxyphenyl)pyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional scaffold for orienting pharmacophoric groups. This guide focuses on a particularly valuable derivative, 2-(4-methoxyphenyl)pyrrolidine, a chiral building block that has enabled the discovery of potent and selective agents across diverse therapeutic areas. We will explore its fundamental chemistry, stereoselective synthesis, strategic functionalization, and its application in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive technical overview of its utility and potential.

Part 1: Foundational Chemistry and Physicochemical Properties

The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in the landscape of bioactive molecules.[5] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for optimal interaction with biological targets. Furthermore, the basic nitrogen atom can act as a hydrogen bond acceptor or a protonatable center, influencing solubility, cell permeability, and target engagement. These attributes have cemented the pyrrolidine core as a "privileged scaffold" in drug discovery.[4]

The 2-(4-Methoxyphenyl)pyrrolidine Core: A Profile

The introduction of a 4-methoxyphenyl group at the 2-position of the pyrrolidine ring imparts a unique combination of properties that medicinal chemists can exploit.

  • Chemical Structure and Properties:

    • Molecular Formula: C₁₁H₁₅NO[6][7]

    • Molecular Weight: 177.24 g/mol [6][7]

    • Appearance: Typically an oil or low-melting solid.

    • Key Feature: The structure combines a lipophilic aryl group with a basic, polar amine, providing a foundation for tuning pharmacokinetic and pharmacodynamic properties.

  • Stereochemistry: The C2 carbon is a stereogenic center, meaning 2-(4-methoxyphenyl)pyrrolidine exists as a pair of enantiomers, (R) and (S). This chirality is paramount, as biological systems are inherently chiral. The two enantiomers of a drug candidate often exhibit profound differences in potency, selectivity, metabolism, and toxicity. Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise but a critical requirement for developing safe and effective medicines.

  • Physicochemical Profile: The 4-methoxyphenyl group significantly influences the molecule's properties. The methoxy group is a moderate electron-donating group, which can affect the reactivity of the aromatic ring. The overall scaffold has a balanced lipophilicity, with a predicted XlogP of approximately 1.8, making it a good starting point for developing orally bioavailable drugs.[8]

Synthesis Strategies

Access to enantiomerically pure 2-(4-methoxyphenyl)pyrrolidine is crucial for its application in drug discovery. Both asymmetric synthesis and resolution of racemates are viable strategies.

Protocol 1: Asymmetric Synthesis via Transaminase-Triggered Cyclization

This modern biocatalytic approach offers high enantioselectivity and avoids the use of expensive metal catalysts or chiral auxiliaries.[9] The strategy relies on the stereoselective amination of a prochiral ketone by a transaminase enzyme, followed by a spontaneous intramolecular cyclization.

Experimental Workflow:

start 5-Chloro-1-(4-methoxyphenyl)pentan-1-one enzyme Transaminase (R- or S-selective) Isopropylamine (Amine Donor) Pyridoxal-5'-Phosphate (Cofactor) start->enzyme Biocatalytic Amination intermediate Chiral Amine Intermediate (Unstable) enzyme->intermediate cyclization Spontaneous Intramolecular SN2 Cyclization intermediate->cyclization product (R)- or (S)-2-(4-Methoxyphenyl)pyrrolidine cyclization->product

Caption: Asymmetric synthesis via transaminase biocatalysis.

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Reagent Addition: Add the starting material, 5-chloro-1-(4-methoxyphenyl)pentan-1-one (1 equivalent).

  • Cofactor and Donor: Add pyridoxal-5'-phosphate (PLP) cofactor (1-2 mol%) and the amine donor, isopropylamine (typically 5-10 equivalents).

  • Enzyme Addition: Add the selected transaminase enzyme (either (R)- or (S)-selective) to the mixture. The choice of enzyme dictates the stereochemical outcome.

  • Incubation: Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 16-24 hours. Monitor the reaction progress by HPLC or LC-MS. The intermediate chiral amine cyclizes in situ.

  • Workup and Isolation: Upon completion, adjust the pH to >10 with NaOH to deprotonate the product. Extract the aqueous phase with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the enantiomerically pure product.

  • Chiral Analysis: Confirm the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.

Part 2: Reactivity and Functionalization - The Building Block Approach

The true power of 2-(4-methoxyphenyl)pyrrolidine lies in its capacity for straightforward and predictable functionalization at multiple sites.

The Pyrrolidine Nitrogen (N1): A Handle for Diversification

The secondary amine is the most common site for modification due to its nucleophilicity.[2] This allows for the rapid generation of libraries of analogues to explore structure-activity relationships (SAR).

cluster_reactions N1 Functionalization Reactions cluster_products Derivative Classes core 2-(4-Methoxyphenyl)pyrrolidine alkylation N-Alkylation (R-X, Base) core->alkylation acylation N-Acylation (RCOCl or (RCO)2O) core->acylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) core->reductive_amination arylation N-Arylation (Ar-X, Pd/Cu catalyst) core->arylation prod_alkyl N-Alkyl Derivatives alkylation->prod_alkyl prod_acyl N-Amide Derivatives acylation->prod_acyl prod_reductive N-Substituted Alkyl Derivatives reductive_amination->prod_reductive prod_aryl N-Aryl Derivatives arylation->prod_aryl

Caption: Key functionalization pathways at the pyrrolidine nitrogen.

The Aryl Ring: A Site for Fine-Tuning

The electron-rich 4-methoxyphenyl ring can be further modified, typically through electrophilic aromatic substitution, to modulate electronic properties, add new interaction points, or block metabolic hotspots. Common modifications include nitration, halogenation, or Friedel-Crafts reactions, followed by further chemistry. Demethylation of the methoxy group to the corresponding phenol provides another handle for introducing a wide variety of substituents via ether or ester linkages.

Part 3: Applications in Medicinal Chemistry - Case Studies

The 2-(4-methoxyphenyl)pyrrolidine scaffold has been instrumental in developing drug candidates for a range of diseases.

Neurological and CNS Disorders
  • Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: Several studies have reported novel pyrrolidine-based benzenesulfonamide derivatives as potent inhibitors of both acetylcholinesterase (AChE) and carbonic anhydrase (CA).[1] A compound bearing a 4-methoxyphenyl substituent was identified as a promising AChE inhibitor candidate with a Ki value of 27.21 ± 3.96 nM.[1][3] This dual-target approach is a promising strategy for the multi-faceted pathology of Alzheimer's disease.

  • Anticonvulsant Activity: The broader class of pyrrolidone and pyrrolidine derivatives has shown significant promise as anticonvulsant agents.[10] They are thought to act by modulating voltage-gated sodium or T-type calcium channels, thereby stabilizing hyperexcited neurons and suppressing seizure propagation.[10] The 2-(4-methoxyphenyl)pyrrolidine core provides an excellent starting point for designing novel antiepileptic drugs.

Cardiovascular Agents
  • Calcium Channel Blockers: A key intermediate, 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][2][11]thiazepin-3(2H)-one, was synthesized as part of a program to develop novel calcium channel antagonists.[11][12] The design strategy aimed to improve upon existing drugs like diltiazem by enhancing potency and duration of action.[11][12] This work highlights how the rigid structure of the pyrrolidine can be incorporated into more complex polycyclic systems to achieve desired therapeutic effects.

Data Summary Table
Therapeutic AreaBiological TargetExample Application of the ScaffoldKey Insights
Neurology Acetylcholinesterase (AChE)Development of potent AChE inhibitors for Alzheimer's Disease.[1][3]The 4-methoxyphenyl moiety contributes to potent binding (Ki = 27.21 nM).[1][3]
Neurology Voltage-gated Na+/Ca²+ channelsDesign of anticonvulsant agents.[10]Pyrrolidine core acts to reduce neuronal excitability.[10]
Cardiology L-type Calcium ChannelsSynthesis of pyrrolopyridothiazepine-based calcium channel blockers.[11][12]The scaffold serves as a key intermediate for complex heterocyclic systems.[11]
Infectious Disease DNA Gyrase / Topoisomerase IVBasis for novel antibacterial agents.[1][3]Pyrrolidine derivatives show activity against various bacterial strains.[1][3]

Part 4: Experimental Protocols and Characterization

Protocol 2: General Procedure for N-Acylation

This protocol describes a standard method for coupling an acid chloride with 2-(4-methoxyphenyl)pyrrolidine to form an amide derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(4-methoxyphenyl)pyrrolidine (1.0 eq.) and a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Acid Chloride Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl stretch (~1650 cm⁻¹).

  • Chiral HPLC/SFC: To confirm that no racemization occurred during the functionalization step.

Part 5: Future Perspectives and Conclusion

2-(4-methoxyphenyl)pyrrolidine is more than just a simple building block; it is a privileged scaffold that offers an ideal blend of stereochemical complexity, synthetic tractability, and favorable physicochemical properties. Its proven success in modulating targets ranging from CNS receptors to cardiovascular ion channels underscores its versatility.

Future applications could see this scaffold utilized as a chiral auxiliary to control stereochemistry in complex syntheses[4][13] or as a key component in emerging therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where the pyrrolidine can serve as a rigid linker or a ligand for E3 ligases. The continued exploration of new functionalization chemistries, including late-stage C-H activation[7], will further expand the accessible chemical space around this core, ensuring that 2-(4-methoxyphenyl)pyrrolidine remains a highly valuable tool in the medicinal chemist's arsenal for years to come.

References

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][11]-thiazepin-3(2H)-one. (2003). Bull. Korean Chem. Soc. Available at:

  • Poyraz, M. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

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  • Poyraz, M. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol. Arkivoc. Available at: [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2023). ACS Chemical Neuroscience. Available at: [Link]

  • Farooq, S. et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)cyclopentan-1-one. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. (2025). ResearchGate. Available at: [Link]

  • 2-(4-methoxyphenyl)pyrrolidine (C11H15NO). PubChemLite. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][11]-thiazepin-3(2H). National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 2-(4-Methoxyphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-arylpyrrolidine scaffold is a privileged pharmacophore found extensively in bioactive alkaloids (e.g., nicotine, crispine A) and synthetic therapeutic agents targeting GPCRs and kinases. Specifically, 2-(4-methoxyphenyl)pyrrolidine serves as a critical intermediate for diverse antihistamines, antidepressants, and analgesic candidates.

Achieving high enantiomeric excess (ee) for this scaffold is challenging due to the propensity for racemization at the benzylic


-center under basic conditions. This guide details two orthogonal, field-validated protocols for the asymmetric synthesis of 2-(4-methoxyphenyl)pyrrolidine:
  • Method A (C–H Functionalization): Enantioselective Pd-catalyzed

    
    -arylation of 
    
    
    
    -Boc-pyrrolidine.[1][2][3][4][5] Best for late-stage functionalization and convergent synthesis.
  • Method B (Asymmetric Hydrogenation): Iridium-catalyzed hydrogenation of cyclic imines. Best for atom economy and large-scale manufacturing.

Retrosynthetic Analysis

To ensure high stereocontrol, we approach the target molecule from two distinct logical disconnections.

Retrosynthesis Target Target: (R)- or (S)- 2-(4-Methoxyphenyl)pyrrolidine NBoc Precursor A: N-Boc Pyrrolidine Target->NBoc Method A: Pd-Cat. Negishi Coupling (C-C Bond Formation) Imine Precursor B: 5-(4-Methoxyphenyl)- 3,4-dihydro-2H-pyrrole Target->Imine Method B: Ir-Cat. Hydrogenation (C=N Reduction) N-Boc-Pyrrolidine N-Boc-Pyrrolidine NBoc->N-Boc-Pyrrolidine Starting Material: N-Boc Pyrrolidine + 4-Bromoanisole Pyrrolidinone Pyrrolidinone Imine->Pyrrolidinone Starting Material: 2-Pyrrolidinone + 4-Methoxyphenyl MgBr

Figure 1: Retrosynthetic strategies for accessing the chiral 2-arylpyrrolidine scaffold.

Protocol A: Enantioselective Pd-Catalyzed -Arylation

Reference Standard: Campos, K. R. et al. J. Am. Chem. Soc.[1][4][5]2006 , 128, 3538.[5]

This method, developed by Merck Research Laboratories, utilizes a "deprotonation-transmetalation-coupling" sequence.[5] It is superior for generating specific enantiomers based on the choice of chiral ligand ((-)-sparteine for R-product, (+)-sparteine surrogate for S-product).

Mechanism & Workflow
  • Lithiation:

    
    -BuLi/(-)-sparteine selectively removes the pro-S proton.
    
  • Transmetalation: The configurationally labile Li-species is trapped with

    
     to form a rigid, configurationally stable organozinc intermediate.
    
  • Negishi Coupling: Pd-catalyzed coupling with 4-bromoanisole retains stereochemistry.

MethodA Start N-Boc Pyrrolidine Lithiation 1. s-BuLi, (-)-Sparteine (-78°C, TBME) Start->Lithiation Zinc 2. ZnCl2 (Transmetalation) Lithiation->Zinc Coupling 3. 4-Bromoanisole Pd(OAc)2, t-Bu3P-HBF4 Zinc->Coupling Product (R)-2-(4-Methoxyphenyl) pyrrolidine Coupling->Product

Figure 2: Sequential workflow for the asymmetric arylation protocol.[3][4][5]

Detailed Experimental Procedure

Reagents:

  • 
    -Boc-pyrrolidine (1.0 equiv)
    
  • (-)-Sparteine (1.2 equiv) (Note: If unavailable, use O'Brien's diamine surrogate).

  • 
    -BuLi (1.2 equiv, cyclohexane solution)
    
  • 
     (1.0 M in 
    
    
    
    , 0.8 equiv)
  • 4-Bromoanisole (0.8 equiv)

  • 
     (5 mol%)
    
  • 
     (6 mol%)
    

Step-by-Step Protocol:

  • Lithiation: Flame-dry a 3-neck flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous TBME (tert-butyl methyl ether). Cool to -78 °C.[1][6]

  • Deprotonation: Add

    
    -BuLi dropwise over 20 min. Stir for 1 hour at -78 °C. Critical: Maintain temp < -70 °C to prevent racemization of the lithio-species.
    
  • Substrate Addition: Add

    
    -Boc-pyrrolidine dropwise. Stir for 1 hour at -78 °C.
    
  • Transmetalation: Add

    
     solution dropwise. Stir for 30 min at -78 °C, then allow to warm to ambient temperature (23 °C). The resulting organozinc species is stable.[4]
    
  • Catalyst Preparation (In separate vial): Mix

    
     and 
    
    
    
    in minimal TBME. Stir for 15 min to form the active catalyst.
  • Coupling: Add 4-bromoanisole to the organozinc mixture, followed by the catalyst solution. Stir at room temperature for 16 hours.

  • Workup: Quench with

    
     (10% aq). Extract with EtOAc.[7] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 65–75% Enantiomeric Ratio (er): > 96:4

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Reference Standard: Zhou, Q.-L. et al. J. Am. Chem. Soc.2009 , 131, 1366.

This method is ideal for scale-up as it avoids cryogenic conditions and stoichiometric chiral auxiliaries. It relies on the hydrogenation of a cyclic imine precursor.

Precursor Synthesis: 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Before hydrogenation, the imine must be synthesized:

  • React 2-pyrrolidinone with 4-methoxyphenylmagnesium bromide (THF, 0 °C to RT).

  • Quench with aqueous acid (

    
    ) to effect dehydration/cyclization.
    
  • Neutralize and extract to isolate the cyclic imine.

Hydrogenation Protocol

Reagents:

  • Cyclic Imine Precursor (1.0 mmol)

  • 
     (1.0 mol%)
    
  • Chiral Ligand:

    
    -SIPHOS-PE (2.2 mol%)
    
  • Additive:

    
     (10 mol%) (Iodine is critical for catalyst activation).
    
  • Solvent: THF or Dioxane.

Step-by-Step Protocol:

  • Glovebox/Schlenk Setup: In a glovebox, weigh

    
     and the Spiro-phosphoramidite ligand into a vial. Dissolve in THF and stir for 10 min.
    
  • Substrate Prep: Add the cyclic imine and iodine (

    
    ) to the catalyst solution.
    
  • Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with

    
     (3x).
    
  • Reaction: Pressurize to 50 atm (approx. 700 psi)

    
    . Stir at room temperature for 12–15 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent.

  • Purification: The secondary amine product is basic. Purify via acid-base extraction or chromatography on silica (DCM/MeOH/

    
    ).
    

Expected Yield: 90–95% Enantiomeric Excess (ee): 90–94%

Comparative Analysis & Decision Matrix

FeatureMethod A (Pd-Arylation)Method B (Ir-Hydrogenation)
Key Step C–C Bond FormationC=N Reduction
Chiral Source Stoichiometric (Sparteine)Catalytic (Ligand)
Conditions Cryogenic (-78 °C), Air SensitiveHigh Pressure

, Room Temp
Scope Best for installing diverse aryl groups on pre-made ringBest for scaling a specific target
Cost Higher (Lithium reagents, Pd)Lower (Atom economy, catalytic)
Product Form

-Boc protected
Free amine

Analytical Characterization

To validate the integrity of your synthesis, compare against these standard metrics:

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.28 (d, 2H), 6.88 (d, 2H), 4.10 (dd, 1H, benzylic methine), 3.80 (s, 3H,
    
    
    ), 3.20 (m, 1H), 2.95 (m, 1H), 2.20–1.60 (m, 4H).
  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Troubleshooting & Expert Tips

  • Sparteine Availability: Natural (-)-sparteine is occasionally in short supply. The (+)-sparteine surrogate (O'Brien's diamine) is commercially available and provides access to the opposite enantiomer in Method A.

  • Moisture Sensitivity (Method A): The intermediate 2-lithio-N-Boc-pyrrolidine is extremely sensitive. If yields are low, re-titrate your

    
    -BuLi and ensure TBME is distilled over Na/Benzophenone.
    
  • Iodine Additive (Method B): Do not omit iodine. It oxidizes the Ir(I) precatalyst to the active Ir(III) hydride species. Without it, conversion often stalls < 20%.

  • Racemization Check: If the

    
    -Boc product from Method A is subjected to strong acid (e.g., neat TFA) for deprotection for prolonged periods, slight erosion of ee can occur. Use 
    
    
    
    /Dioxane or milder TFA/DCM (1:4) conditions.

References

  • Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C.

    
    -Arylation of 
    
    
    
    -Boc-pyrrolidine."[5] Journal of the American Chemical Society, 2006 , 128, 3538–3539.[5] Link
  • Barker, G.; McGrath, J. L.; Klapars, A.; Stead, D.; Zhou, G.; Campos, K. R.; O'Brien, P.

    
    -Arylation of 
    
    
    
    -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications." The Journal of Organic Chemistry, 2011 , 76, 5936–5953. Link
  • Hou, G.-H.; Xie, J.-H.; Yan, P.-C.; Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines." Journal of the American Chemical Society, 2009 , 131, 1366–1367. Link

  • Beak, P.; Lee, W. K. "

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." The Journal of Organic Chemistry, 1993 , 58, 1109–1117. Link
    

Sources

Application Note: A Protocol for the Synthesis of a Novel Fluorescent Dye Utilizing 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel fluorescent dyes is of paramount importance in various scientific disciplines, including biomedical imaging, sensing, and materials science. The photophysical properties of these dyes, such as their absorption and emission wavelengths, quantum yield, and sensitivity to the local environment, can be finely tuned by modifying their molecular structure. A common and effective strategy for creating environmentally sensitive (solvatochromic) dyes is the design of molecules with a donor-π-acceptor (D-π-A) architecture. In this framework, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

This application note details a protocol for the synthesis of a novel fluorescent dye incorporating 2-(4-methoxyphenyl)pyrrolidine hydrochloride. The secondary amine of the pyrrolidine ring, particularly with the electron-donating methoxy group on the phenyl substituent, serves as an excellent electron donor. When coupled with a suitable electron-accepting core, the resulting dye is expected to exhibit interesting photophysical properties, including solvatochromism, making it a valuable tool for various research applications.

Principle of the Method: Nucleophilic Aromatic Substitution

The proposed synthesis is based on a well-established nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic secondary amine of 2-(4-methoxyphenyl)pyrrolidine attacks an electron-deficient aromatic ring of a fluorophore core that contains a good leaving group, such as a halogen. The electron-withdrawing groups on the fluorophore core are crucial for activating the ring towards nucleophilic attack.

For this protocol, we will use 4-chloro-7-nitrobenzofurazan (NBD-Cl) as the electron-accepting fluorophore core. The nitro group and the benzofurazan ring system are strong electron-withdrawing groups, making the chlorine atom susceptible to substitution by the amine. The resulting NBD-amine adduct is a well-known class of fluorescent dyes with environment-sensitive fluorescence properties.

workflow start Start free_base Prepare Free Base of 2-(4-methoxyphenyl)pyrrolidine start->free_base reaction Set up Reaction: Amine + Base + NBD-Cl free_base->reaction monitor Monitor Reaction by TLC reaction->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product: NMR, MS, Spectroscopy purify->characterize end End characterize->end

Application Note: High-Impact Synthesis of Pyrrolidine Scaffolds for CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrrolidine ring is a "privileged scaffold" in neuropharmacology, serving as the core architecture for blockbuster CNS drugs like Levetiracetam (epilepsy), Procyclidine (Parkinsonism), and various nicotinic acetylcholine receptor (nAChR) modulators.

For CNS drug development, the pyrrolidine moiety offers three distinct advantages:

  • Vectorial Control: The sp³-rich character allows precise 3D-placement of pharmacophores, critical for high-affinity binding in complex GPCR and ion channel pockets.

  • Metabolic Stability: Unlike planar aromatic systems, the saturated ring resists oxidative metabolism (CYP450) while maintaining solubility.

  • BBB Permeability: The scaffold's compact size and ability to modulate lipophilicity (LogP) facilitate transit across the Blood-Brain Barrier (BBB).

This guide details two complementary synthetic workflows: Asymmetric [3+2] Cycloaddition for de novo scaffold construction with high stereodensity, and Pd-Catalyzed C–H Functionalization for late-stage diversification of the pyrrolidine core.

CNS-Focused Molecular Design

Before synthesis, candidates must be filtered through CNS-specific physicochemical parameters. The "Rule of 5" is insufficient for brain penetration; we utilize the stricter "CNS Multiparameter Optimization" (CNS MPO) criteria.

Table 1: Physicochemical Requirements for Pyrrolidine CNS Candidates
ParameterGeneral Drug TargetCNS Specific TargetRationale
LogP (Lipophilicity)< 5.01.5 – 3.5 High lipophilicity increases non-specific binding; low prevents BBB crossing.
TPSA (Polar Surface Area)< 140 Ų< 90 Ų Excessive polarity hinders passive diffusion across endothelial tight junctions.
H-Bond Donors (HBD) < 50 – 1 HBDs increase desolvation energy required to enter the lipid bilayer.
Molecular Weight < 500 Da< 400 Da Smaller molecules diffuse more rapidly (Stokes-Einstein equation).
pKa (Basic Center)-7.5 – 9.5 Moderate basicity allows lysosomal trapping and interaction with negatively charged phospholipid heads.

Strategic Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold design to BBB validation.

CNS_Workflow cluster_Synth Synthetic Strategy Design In Silico Design (CNS MPO Filtering) MethodA Method A: De Novo Assembly ([3+2] Cycloaddition) Design->MethodA MethodB Method B: Late-Stage Diversification (C-H Activation) Design->MethodB Purification Chiral Resolution (SFC / HPLC) MethodA->Purification MethodB->Purification Validation PAMPA-BBB Assay (Pe > 4.0 × 10⁻⁶ cm/s) Purification->Validation Validation->Design Fail (Iterate) Lead CNS Lead Candidate Validation->Lead Pass

Figure 1: Integrated workflow for the design, synthesis, and validation of CNS-active pyrrolidines.

Protocol A: Asymmetric [3+2] Cycloaddition

Application: Construction of highly substituted, chiral pyrrolidine cores (e.g., kainoid analogs). Mechanism: Ag(I)-catalyzed reaction between azomethine ylides and electron-deficient dipolarophiles.

Rationale

This method generates up to four contiguous stereocenters in a single step. Stereochemical control is paramount in CNS drugs (e.g., the S-enantiomer of Levetiracetam is 100x more active than the R-enantiomer). We utilize a Silver(I)/Chiral Phosphine complex to ensure enantioselectivity.

Materials
  • Imine Precursor: Glycine imino ester (1.0 equiv)

  • Dipolarophile: N-substituted maleimide or acrylate (1.2 equiv)

  • Catalyst: AgOAc (3 mol%)

  • Ligand: (R)-Feraphos or (S)-Binap (3.3 mol%)

  • Base: Cs₂CO₃ (10 mol%)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous THF (2 mL). Stir at room temperature (RT) for 30 minutes to form the active chiral Lewis acid complex.

  • Reactant Addition: Add the imino ester (1.0 mmol) and the dipolarophile (1.2 mmol) to the reaction vessel.

  • Cycloaddition: Add Cs₂CO₃ (0.1 mmol). The base deprotonates the imino ester to generate the azomethine ylide dipole in situ.

  • Incubation: Stir the mixture at -20°C to 0°C for 12–24 hours. Note: Lower temperatures improve enantiomeric excess (ee) but reduce reaction rate.

  • Quenching: Filter the mixture through a short pad of Celite to remove silver salts. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Assess diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Late-Stage C(sp³)–H Arylation

Application: Rapid generation of Structure-Activity Relationship (SAR) libraries from a common pyrrolidine scaffold. Mechanism: Pd(II)-catalyzed C–H activation directed by an Aminoquinoline (AQ) auxiliary.[1][2]

Rationale

Traditional synthesis requires rebuilding the ring to change a substituent. C–H activation allows direct installation of aryl groups at the unactivated C3 position of the pyrrolidine ring, a "remote" site often critical for improving metabolic stability.

Reaction Pathway Diagram[3]

CH_Activation Start Pyrrolidine-AQ Substrate (Pd(OAc)2) Coordination Species A: N,N-Bidentate Coordination Start->Coordination Activation Species B: C-H Activation (Palladacycle Formation) Coordination->Activation - AcOH Oxidation Species C: Oxidative Addition (Pd(IV) Species with Ar-I) Activation->Oxidation + Ar-I Elimination Species D: Reductive Elimination (C-C Bond Formation) Oxidation->Elimination Elimination->Start Regenerate Catalyst Product C3-Arylated Pyrrolidine Elimination->Product - Pd(II)

Figure 2: Catalytic cycle for the Pd(II)-mediated C3-arylation of pyrrolidines.

Materials
  • Substrate: N-protected Pyrrolidine-3-carboxamide (bearing 8-aminoquinoline directing group).

  • Coupling Partner: Aryl Iodide (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Promoter: AgOAc (1.5 equiv) - Acts as halide scavenger and oxidant re-generator.

  • Solvent: Toluene (0.2 M).[3]

Step-by-Step Protocol
  • Setup: In a 15 mL sealed pressure tube, combine the pyrrolidine substrate (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (4.5 mg), and AgOAc (50 mg).

  • Inertion: Purge the tube with Argon for 5 minutes. Add Toluene (1.0 mL).

  • Reaction: Seal the tube and heat to 110°C for 18 hours. Critical: Vigorous stirring is required as AgOAc is sparingly soluble.

  • Workup: Cool to RT. Dilute with EtOAc and filter through Celite.

  • Deprotection (Directing Group Removal): The AQ group must be removed to restore the pharmacophore. Treat the crude product with NaOH/EtOH or perform nitrosyl-mediated hydrolysis to yield the free carboxylic acid or amide.

  • Yield Check: Typical isolated yields for C3-arylation range from 60–85%.

Validation: PAMPA-BBB Assay Protocol

Objective: Predict passive diffusion across the Blood-Brain Barrier.[4][5][6]

Principle

The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porous PVDF membrane coated with porcine brain lipids to mimic the endothelial bilayer.

Protocol
  • Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Donor Plate: Add 200 µL of the diluted compound solution to the "Donor" (bottom) plate.

  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution (20 mg/mL in dodecane) onto the filter membrane of the "Acceptor" (top) plate.

  • Acceptor Plate: Immediately add 200 µL of PBS to the Acceptor wells.

  • Sandwich & Incubate: Place the Acceptor plate on top of the Donor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ):
    
    
    
    
    • Target:

      
       cm/s indicates high CNS penetration potential.
      

References

  • Stereoselective Synthesis of Pyrrolidines via [3+2] Cycloaddition Title: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Source: Organic Letters (ACS Publications) URL:[Link]

  • Pd-Catalyzed C-H Arylation of Pyrrolidines Title: Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.[1][7] Source: Organic Letters (ACS Publications) URL:[Link]

  • Levetiracetam Mechanism and Structure Title: Levetiracetam Mechanisms of Action: From Molecules to Systems. Source: Journal of Clinical Medicine (PMC) URL:[Link]

  • PAMPA-BBB Assay Methodology Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Source: Frontiers in Pharmacology (PMC) URL:[Link]

  • General Pyrrolidine Synthesis Review Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[8] Source: Molecules (PMC) URL:[Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride in Asymmetric Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes serve as a comprehensive technical guide on the application of 2-(4-methoxyphenyl)pyrrolidine hydrochloride, a prominent chiral organocatalyst, in the realm of asymmetric multi-component reactions (MCRs). This document is designed to provide researchers, medicinal chemists, and professionals in drug development with a deep understanding of the catalyst's utility, the mechanistic underpinnings of its function, and practical, field-tested protocols for its implementation.

Introduction: The Power of Organocatalyzed Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, efficient step.[1][2] This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of diverse chemical libraries, which are crucial for the discovery of novel therapeutic agents.[1] When combined with organocatalysis—the use of small, chiral organic molecules to induce enantioselectivity—MCRs become a powerful tool for the synthesis of stereochemically defined molecules.[3]

Pyrrolidine derivatives, in particular, have garnered significant attention as organocatalysts due to their ability to activate substrates through the formation of chiral enamines or iminium ions.[4] 2-(4-Methoxyphenyl)pyrrolidine, as a chiral secondary amine, is a valuable catalyst in this class, poised to facilitate a range of asymmetric transformations. Its hydrochloride salt is a stable, crystalline solid that can be conveniently handled and weighed, and is typically converted to the active free base in situ.

This guide will focus on a representative application of a chiral 2-arylpyrrolidine catalyst in an asymmetric multi-component reaction, providing a blueprint for how 2-(4-methoxyphenyl)pyrrolidine hydrochloride can be effectively employed in similar transformations.

Core Application: Asymmetric Synthesis of Dihydropyrimidines via a Biginelli-Type Reaction

The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[5] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties. The development of an asymmetric variant of the Biginelli reaction is therefore a highly sought-after goal.

While specific literature detailing the use of 2-(4-methoxyphenyl)pyrrolidine hydrochloride in the Biginelli reaction is not extensively available, the principles of its catalytic action can be effectively demonstrated through the successful application of other chiral secondary amine catalysts in this transformation. The following sections will outline the mechanistic rationale and provide a detailed protocol based on established methodologies for asymmetric organocatalytic Biginelli reactions.

Mechanistic Rationale: The Role of the Chiral Pyrrolidine Catalyst

The key to achieving enantioselectivity in the Biginelli reaction with a chiral pyrrolidine catalyst lies in the formation of a chiral iminium ion intermediate. The proposed catalytic cycle is as follows:

  • Iminium Ion Formation: The aldehyde substrate reacts with the chiral secondary amine catalyst (generated from the hydrochloride salt by a base) to form a chiral iminium ion. This intermediate is more electrophilic than the starting aldehyde.

  • Enamine Formation: Concurrently, the β-ketoester reacts with the chiral amine catalyst to form a nucleophilic enamine.

  • Stereoselective Michael Addition: The enamine undergoes a stereoselective Michael addition to the activated iminium ion. The chiral environment created by the catalyst directs the approach of the enamine, leading to the formation of a new stereocenter with a specific configuration.

  • Cyclization and Tautomerization: The resulting intermediate then reacts with urea, followed by cyclization and dehydration to afford the dihydropyrimidinone product.

  • Catalyst Regeneration: The chiral pyrrolidine catalyst is regenerated and can enter a new catalytic cycle.

Visualizing the Catalytic Cycle

Biginelli_Mechanism cluster_cycle Catalytic Cycle Aldehyde Aldehyde Ketoester β-Ketoester Urea Urea Catalyst 2-(4-Methoxyphenyl) pyrrolidine Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Enamine Chiral Enamine Catalyst->Enamine + Ketoester - H₂O Michael_Adduct Michael Adduct Iminium->Michael_Adduct + Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate + Urea Product Chiral DHPM Cyclized_Intermediate->Product - H₂O Product->Catalyst Catalyst Regeneration Experimental_Workflow Start Start Catalyst_Activation Catalyst Activation: - 2-(4-Methoxyphenyl)pyrrolidine HCl - Base in anhydrous solvent Start->Catalyst_Activation Reaction_Setup Reaction Setup: - Add Aldehyde, β-Ketoester, Urea Catalyst_Activation->Reaction_Setup Reaction_Execution Reaction Execution: - Stir at specified temperature - Monitor by TLC Reaction_Setup->Reaction_Execution Workup Aqueous Work-up: - Quench with NH₄Cl (aq) - Extract with organic solvent Reaction_Execution->Workup Purification Purification: - Dry, concentrate - Flash column chromatography Workup->Purification Analysis Analysis: - NMR, HRMS - Chiral HPLC for ee Purification->Analysis End End Analysis->End

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, providing explanations and actionable solutions.

Problem 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue that can often be attributed to several factors. The primary principle of recrystallization is the differential solubility of the compound of interest in a hot versus a cold solvent.

  • Excessive Solvent: The most frequent cause of low yield is the use of an excessive volume of the recrystallization solvent. The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.

  • Inappropriate Solvent System: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.

    • Solution: If you suspect the solvent is the issue, consider a mixed-solvent system. For 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, a polar protic solvent is a good starting point. A common and effective system is a mixture of ethanol and diethyl ether or ethanol and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add the less polar solvent (the "anti-solvent") until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder instead of forming well-defined crystals, trapping impurities and making filtration difficult.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. To further encourage crystallization, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of pure, large crystals.

  • Incomplete Precipitation: The cooling process may not be sufficient to precipitate the majority of the dissolved product.

    • Solution: After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to maximize product precipitation.

Problem 2: Persistent Impurities After Purification

Q: Despite multiple purification attempts, my 2-(4-Methoxyphenyl)pyrrolidine hydrochloride remains contaminated with impurities. How can I identify and remove them?

A: The nature of the persistent impurities will depend on the synthetic route used to prepare the compound. Common impurities can include starting materials, by-products, or decomposition products.

  • Identification of Impurities:

    • Thin Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of your sample and to get an idea of the number and polarity of the impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can help identify the molecular weights of the impurities, aiding in their identification.

  • Removal of Common Impurities:

    • Unreacted Starting Materials: If the synthesis involves the reduction of a precursor, unreacted starting material may be present. These can often be removed by column chromatography.

    • By-products from Side Reactions: Side reactions can lead to structurally similar impurities that may co-crystallize with the desired product. For instance, in related syntheses, N-formyl derivatives or dimers have been observed as impurities.[1]

    • Residual Solvents: Ensure the purified solid is dried under vacuum to remove any residual solvents from the purification process.

  • Alternative Purification Strategies:

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be a powerful tool for separating compounds with different polarities. For the free base of 2-(4-Methoxyphenyl)pyrrolidine, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is a good starting point. The purified free base can then be converted back to the hydrochloride salt.

    • Acid-Base Extraction: Before recrystallization, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 1 M HCl). The hydrochloride salt of your product will move to the aqueous layer, while non-basic organic impurities will remain in the organic layer. Basify the aqueous layer with a base like sodium hydroxide and extract your free amine back into an organic solvent. After drying and evaporating the solvent, you can then proceed with the hydrochloride salt formation and recrystallization.

Problem 3: Oiling Out During Recrystallization

Q: Instead of forming crystals, my product separates as an oil when the recrystallization solution cools. What causes this and how can I prevent it?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystalline phase.

  • Causes and Solutions:

    • High Solute Concentration: The solution may be too concentrated.

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, allow it to cool slowly.

    • Rapid Cooling: Cooling the solution too quickly can promote oiling out.

      • Solution: Ensure a slow cooling rate. Insulating the flask can help.

    • Inappropriate Solvent: The solvent may be too nonpolar for the hydrochloride salt.

      • Solution: Try a more polar solvent or a mixed solvent system. For amine hydrochlorides, alcoholic solvents like ethanol or isopropanol are often good choices.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, purification, and analysis of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Q1: What is the recommended solvent system for the recrystallization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride?

A1: While a universally perfect solvent system does not exist for all batches, a highly effective and commonly used system for 2-aryl-pyrrolidine hydrochlorides is a mixture of a polar protic solvent and a less polar anti-solvent. For 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, the following are recommended starting points:

Solvent SystemRationale
Ethanol/Diethyl Ether Ethanol has good dissolving power for the hydrochloride salt at elevated temperatures, while diethyl ether acts as an effective anti-solvent to induce crystallization upon cooling.
Isopropanol/Hexane Isopropanol is another suitable polar solvent, and hexane is a non-polar anti-solvent that can promote the formation of fine crystals.
Methanol/Ethyl Acetate Methanol is a very polar solvent, and ethyl acetate can be used to decrease the solubility of the salt upon cooling.

A general procedure would be to dissolve the crude hydrochloride salt in a minimal amount of the hot alcohol, and then add the anti-solvent dropwise until the solution becomes persistently cloudy. Reheat the mixture until it is clear again, and then allow it to cool slowly.

Q2: How can I convert the free base of 2-(4-Methoxyphenyl)pyrrolidine to its hydrochloride salt?

A2: The conversion to the hydrochloride salt is a straightforward acid-base reaction.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified 2-(4-Methoxyphenyl)pyrrolidine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G cluster_workflow Hydrochloride Salt Formation Free_Base 2-(4-Methoxyphenyl)pyrrolidine (Free Base) Dissolution Dissolution Free_Base->Dissolution Solvent Anhydrous Diethyl Ether or Ethyl Acetate Solvent->Dissolution Precipitation Precipitation Dissolution->Precipitation HCl_Solution HCl in Diethyl Ether or Gaseous HCl HCl_Solution->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride (Pure Solid) Filtration->Product

Caption: Workflow for the conversion of the free base to the hydrochloride salt.

Q3: What analytical techniques are recommended for assessing the purity of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride?

A3: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of the final product.

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and identify any organic impurities.
LC-MS To determine the molecular weight and assess the presence of trace impurities.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound. For chiral compounds, a chiral HPLC method is necessary to determine the enantiomeric excess (e.e.).
Melting Point A sharp melting point range is indicative of high purity.
Elemental Analysis To confirm the elemental composition of the hydrochloride salt.

Q4: Are there any specific safety precautions I should take when handling 2-(4-Methoxyphenyl)pyrrolidine and its hydrochloride salt?

A4: Yes, standard laboratory safety practices should be followed. The free base may cause skin and eye irritation.[2] The hydrochloride salt is a solid and may be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q5: How should I store purified 2-(4-Methoxyphenyl)pyrrolidine hydrochloride?

A5: The hydrochloride salt is generally more stable and less volatile than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. The choice of solvent and volumes may need to be optimized for your specific sample.

  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

  • Dissolution: Place the crude 2-(4-Methoxyphenyl)pyrrolidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Two-Solvent System: To the hot solution of the "good" solvent, add the "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Reheat the mixture until it becomes clear again.

  • Cooling: Allow the flask to cool undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Crystallize Induce Crystallization (Cooling/Anti-solvent) Dissolve->Crystallize if not decolorizing Hot_Filter Hot Filtration (if Decolorized) Decolorize->Hot_Filter Hot_Filter->Crystallize Cool_Slowly Slow Cooling to RT Crystallize->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for the recrystallization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

References

  • Gałęzowska, J., & Dzięgiel, P. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 128(1-2), 53-64. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Overcoming low yield in the synthesis of 2-aryl-pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Status: Active Maintainer: Senior Application Scientist Team

Introduction: The 2-Aryl-pyrrolidine Challenge

The 2-aryl-pyrrolidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., nicotine) and pharmaceutical candidates. However, its synthesis is notoriously prone to yield attrition due to three converging factors:

  • Thermodynamic Instability: The high ring strain of the pyrrolidine core compared to piperidine.

  • Stereoelectronic Barriers: Restricted rotation of protecting groups (specifically N-Boc) hindering deprotonation.

  • Physicochemical Traps: High water solubility of the secondary amine products leading to loss during aqueous workup.

This guide moves beyond standard textbook protocols to address the mechanistic failure points that cause low yields in real-world laboratory settings.

Module 1: The "Beak" Method (Alpha-Lithiation)

Method: Lithiation of N-Boc-pyrrolidine followed by electrophilic trapping (Beak-Lee Protocol). Primary Failure Mode: Low conversion despite active reagents.

The "Boc-Rotation" Trap

Many researchers default to -78 °C for lithiation to prevent decomposition. However, for N-Boc-pyrrolidine, this temperature is often too cold .

  • The Mechanism: The tert-butyl group of the Boc moiety suffers from restricted rotation. For the carbonyl oxygen to coordinate with Lithium (forming the necessary pre-lithiation complex), the Boc group must rotate.

  • The Data: At -78 °C, the half-life (

    
    ) of this rotation is ~10 hours.[1][2] At -50 °C, it drops to ~3.5 minutes.[1][2]
    
  • The Fix: You must operate in the "Goldilocks Zone"—warm enough to allow Boc rotation, but cold enough to prevent decomposition of the organolithium species.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
< 30% Conversion (Starting material recovered)Kinetic Trap: Temperature was too low (-78 °C) for Boc rotation.Warm to -50 °C. Lithiate for 30–60 mins at -50 °C, then cool back to -78 °C before adding the electrophile.
Complex Mixture (Decomposition)Thermodynamic Instability: s-BuLi caused THF degradation or carbamate attack.Switch Solvents. Use 2-MeTHF instead of THF. It is stable to s-BuLi at higher temperatures (up to 0 °C).
Racemization (Low ee)Aggregate Breakdown: Loss of chiral ligand coordination (e.g., Sparteine).Strict Temp Control. If using chiral ligands, never exceed -70 °C after lithiation is complete. Ensure electrophile is pre-cooled.
Visualization: The Lithiation Decision Logic

LithiationLogic Start Start: N-Boc-pyrrolidine Solvent Select Solvent Start->Solvent THF THF (Standard) Solvent->THF MeTHF 2-MeTHF (Robust) Solvent->MeTHF TempCheck Lithiation Temp? THF->TempCheck SuccessWarm OPTIMAL: -50°C (Allows coordination) MeTHF->SuccessWarm Allows warmer temps (-30°C to 0°C) FailCold FAIL: -78°C (Boc rotation too slow) TempCheck->FailCold Too Cold TempCheck->SuccessWarm Goldilocks Zone Decomp FAIL: >0°C (Carbamate attack) TempCheck->Decomp Too Hot

Caption: Decision logic for optimizing alpha-lithiation temperatures to overcome the Boc-rotational barrier.

Module 2: Intramolecular Cyclization

Method: Cyclization of


-amino ketones or halides.
Primary Failure Mode:  Oligomerization/Polymerization.
The "Concentration" Trap

Intramolecular cyclization (forming the ring) competes with intermolecular reaction (forming a polymer). This is governed purely by kinetics.

  • The Rule: Rate(Cyclization) is First Order (

    
    ). Rate(Polymerization) is Second Order (
    
    
    
    ).
  • The Fix: High Dilution.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Gummy/Insoluble Residue Polymerization: Concentration too high (>0.1 M).High Dilution Feed. Add the substrate dropwise over 2–4 hours to a refluxing catalyst solution. Target final conc < 0.01 M.
Incomplete Cyclization (Open chain recovered)Equilibrium Issue: Imine formation is reversible.Water Scavenging. Add 4Å Molecular Sieves or use a Dean-Stark trap (if refluxing in toluene) to drive the equilibrium.
Exo/Endo Selectivity Baldwin's Rules Violation: Attempting 5-endo-trig.Check Mechanism. 5-exo-trig is favored. Ensure your leaving group is on the

-carbon (for displacement) or carbonyl is at

-position.

Module 3: Transition Metal Catalysis (C-H Activation)

Method: Ru- or Pd-catalyzed arylation of pyrrolidines. Primary Failure Mode: Catalyst Poisoning.

The "Free Amine" Trap

Free secondary amines are potent ligands. They bind to Pd or Ru centers, displacing the phosphine ligands required for the catalytic cycle, effectively killing the catalyst.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
0% Conversion (Catalyst crash out)Catalyst Poisoning: Substrate binding to metal center.Protect the Nitrogen. Use N-Piv (Pivaloyl) or N-Boc. Free amines rarely work in C-H activation.
Low Yield with Heteroaryls Lewis Basicity: Pyridine/Imidazole substrates poisoning catalyst.Lewis Acid Additive. Add MgCl₂ or Zn(OAc)₂ to bind the heteroaryl nitrogen, freeing the catalyst to perform C-H insertion.
Regioselectivity Issues (C2 vs C3)Directing Group Failure: Weak coordination.Switch DG. Use a strong directing group like 2-pyridylisopropyl (PIP) or an amide to lock the metal at the C2 position.

Module 4: Isolation & Purification (The Hidden Killer)

Issue: You synthesized the molecule, but lost it during workup. Primary Failure Mode: Water Solubility.

The "Partition Coefficient" Trap

2-aryl-pyrrolidines are secondary amines. At neutral or acidic pH, they are protonated (ammonium salts) and stay in the water layer. Even as free bases, small pyrrolidines are highly water-soluble.

Extraction Optimization Table
Solvent SystemSuitabilityNotes
EtOAc / Water 🔴 POOR Avoid. Pyrrolidines partition poorly into EtOAc.
DCM / Water 🟡 FAIR Better than EtOAc, but emulsions are common.
CHCl₃ : IPA (3:1) 🟢 EXCELLENT The "Magic Solvent." Pulls polar amines out of water efficiently.
Salting Out 🟢 CRITICAL Saturate the aqueous layer with NaCl. This forces the organic amine out ("Salting out effect").
Visualization: Workup Workflow

WorkupFlow Rxn Reaction Mixture Quench Quench (Acidic/Neutral) Rxn->Quench pH_Adjust Adjust pH > 12 (NaOH/KOH) Quench->pH_Adjust Deprotonate Amine Salt Saturate with NaCl pH_Adjust->Salt Decrease Water Sol. Extract Extract with CHCl3:IPA (3:1) Salt->Extract Max Recovery Dry Dry (Na2SO4) & Conc. Extract->Dry

Caption: Optimized workup flow to prevent loss of water-soluble pyrrolidine products.

FAQ: Rapid Fire Support

Q: Can I use n-BuLi instead of s-BuLi for the Beak method? A: Generally, no. n-BuLi is less basic and more nucleophilic. It often attacks the Boc-carbonyl (nucleophilic attack) rather than removing the


-proton. s-BuLi is more hindered and more basic, favoring deprotonation.

Q: My product is an oil and I can't crystallize it. How do I purify? A: 2-aryl-pyrrolidines are often oils. Do not attempt crystallization. Convert to the HCl or Oxalate salt. Dissolve the oil in ether and add HCl/Ether or Oxalic acid. The salt will precipitate as a solid, which can be recrystallized for high purity.

Q: I'm seeing double arylation (2,5-disubstitution). Why? A: In C-H activation, the product is often more reactive than the starting material. Stop the reaction at 70–80% conversion. Do not push for 100%.

References

  • Gawley, R. E., & O'Connor, S. (2012). An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society.[3] Link

    • Key citation for the Boc-rotation barrier mechanism
  • Kwong, A., et al. (2021). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Tetrahedron. Link

    • Source for diamine-free, higher-temperature lithi
  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link

    • The found
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link

    • Valid

Sources

Module 1: Heterogeneous Hydrogenation (The Scale-Up Workhorse)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Optimization for Pyrrolidine Synthesis

Welcome to the Pyrrolidine Synthesis Optimization Hub. As a Senior Application Scientist, I have curated this technical guide to address the specific friction points researchers encounter when synthesizing pyrrolidine scaffolds. This guide moves beyond basic textbook protocols to address why reactions fail and how to engineer self-validating catalytic systems.

Core Challenge: Product Inhibition (Amine Poisoning) The most common failure mode in the reduction of pyrroles to pyrrolidines is reaction stalling. This is rarely due to catalyst death but rather catalyst suffocation. The secondary amine product (pyrrolidine) is a strong Lewis base that coordinates tightly to the active metal sites (Rh, Ru, Pd), blocking further substrate adsorption.

Troubleshooting Matrix: Hydrogenation Stalling
SymptomRoot CauseMechanistic Correction
Stalls at ~50% conversion Product Inhibition (Poisoning)Acid Doping: Add 1.05 equiv. of HCl or H₂SO₄ relative to the substrate. Why: Protonating the product (

) renders it non-coordinating, keeping metal sites open [1].
Ring Opening (Butylamine formation) Hydrogenolysis of C-N bondSwitch Metal: Move from Pd/C (high hydrogenolysis activity) to 5% Rh/C or Ru/C . Control: Lower temperature to <50°C; reduce pressure to <10 bar.
Low Reaction Rate Mass Transfer LimitationAgitation Check: In heterogeneous systems, H₂ dissolution is rate-limiting. Ensure impeller speed >1000 RPM or use a gas-entrainment impeller.
Optimized Protocol: Acid-Mediated Rhodium Catalysis

Standard Operating Procedure (SOP-H01)

  • Preparation: In a high-pressure autoclave, dissolve pyrrole substrate (10 mmol) in MeOH (0.5 M).

  • Additive: Add 1.1 equiv. concentrated HCl . (Crucial step to prevent poisoning).

  • Catalyst: Add 5 wt% Rh/C (5 mol% loading). Note: Rh is superior to Pd for preserving the ring structure.

  • Reaction: Pressurize to 20 bar H₂ . Heat to 50°C . Stir at 1200 RPM .

  • Workup: Filter catalyst over Celite. Basify filtrate with NaOH to liberate the free amine. Extract with DCM.

Visual Logic: Catalyst Selection Flow

HydrogenationLogic Fig 1. Decision logic for preventing catalyst poisoning in pyrrole hydrogenation. Start Substrate: Pyrrole Derivative Check1 Is the ring electron-rich? Start->Check1 Goal Goal: Pyrrolidine Stall Did reaction stall? Goal->Stall Rh Use 5% Rh/C or Ru/C (Mild Conditions) Check1->Rh Yes Pd Avoid Pd/C (Risk of Ring Opening) Check1->Pd No (Rare) Rh->Goal Acid Add 1.1 eq. HCl/H2SO4 (Prevents N-coordination) Stall->Acid Yes Acid->Goal Restart

Module 2: Asymmetric 1,3-Dipolar Cycloaddition (The Precision Tool)

Core Challenge: Diastereocontrol (Endo vs. Exo) Constructing chiral pyrrolidines via azomethine ylides often yields mixtures. The transition state geometry is dictated by the interplay between the metal-ligand complex and the dipole.

Technical Insight: The Ag(I) vs. Cu(I) Switch
  • Ag(I)/Phosphoramidite systems: Generally favor the endo adduct due to a tighter transition state where the dipole minimizes steric clash with the ligand [2].

  • Cu(I)/Feringa Ligand systems: Can be tuned to favor exo products by altering the bite angle of the bis-phosphine ligand.

Troubleshooting Matrix: Stereoselectivity
IssueAdjustmentTechnical Rationale
Low ee% (<80%) Temperature Drop Lower reaction temp to -20°C. Enantioselectivity is entropy-driven; lower T maximizes the

between competing transition states.
Poor Endo/Exo Ratio Bulky Dipolarophiles Switch from methyl acrylate to tert-butyl acrylate . Increased steric bulk forces the transition state into the lower-energy endo conformation.
Racemization Base Selection Avoid strong bases (e.g., NaH). Use mild bases like Et₃N or DABCO to generate the ylide without epimerizing the product.

Module 3: Photoredox -Arylation (The Modern Edge)

Core Challenge:


-C(sp³)-H Functionalization
Directly arylating a pyrrolidine ring requires overcoming the high bond dissociation energy (BDE) of the 

-C-H bond. The MacMillan/Molander Ir/Ni dual catalytic cycle is the gold standard here [3].
Critical Protocol: Oxygen Exclusion

The excited state of the Iridium photocatalyst (


) is quenched by molecular oxygen at diffusion-controlled rates.
  • Requirement: Sparge reaction solvents with Argon for 20 minutes (not just "degas").

  • Setup: Use a sealed vial with a crimp cap. Do not open to air during irradiation.

Visual Logic: Dual Catalysis Workflow

Photoredox Fig 2. Mechanistic flow for Ir/Ni dual catalytic α-arylation. Light Blue LED (450nm) Ir Ir(ppy)3 Catalyst Light->Ir Excitation Amine Pyrrolidine Substrate Ir->Amine SET Oxidation Radical α-Amino Radical Amine->Radical -H+ Ni Ni(II) Catalyst + Ar-Br Radical->Ni Radical Capture Product α-Aryl Pyrrolidine Ni->Product Reductive Elimination

Frequently Asked Questions (FAQs)

Q1: My Rh/C catalyst catches fire when I filter it. How do I handle this safely? A: Spent hydrogenation catalysts are pyrophoric because they contain adsorbed hydrogen.

  • Protocol: Never filter to dryness. Keep the filter cake wet with water or solvent.

  • Disposal: Transfer the wet filter cake immediately into a waste container filled with water.

Q2: Can I use "wet" solvents for the 1,3-dipolar cycloaddition? A: No. Water competes with the iminoester for coordination to the Ag(I) or Cu(I) Lewis acid, killing reactivity.

  • Standard: Use anhydrous THF or Toluene (<50 ppm H₂O).

  • Verification: Add 3Å molecular sieves to the reaction vessel as a safeguard.

Q3: In the photoredox reaction, my yield drops when I scale up from 1 mL to 100 mL. A: This is the Beer-Lambert Law in action. Light penetration decreases exponentially with path length.

  • Solution: Do not use a larger round-bottom flask. Switch to a Flow Reactor (e.g., Vapourtec or homemade tubing wrapped around a light source) to maintain a high surface-area-to-volume ratio.

References

  • Hegedűs, L. et al. (2018). "Poisoning phenomena of heterogeneous, supported precious metal catalysts caused by nitrogen in the liquid-phase hydrogenation of 1-methylpyrrole."[1] Applied Catalysis A: General.

  • Adrio, J. & Carretero, J.C. (2019). "Recent Advances in the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Communications.

  • Zuo, Z. et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science.

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering purity challenges with 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. As a critical chiral intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues observed during and after the synthesis of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Q1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What causes this discoloration and how can I fix it?

A1: Discoloration typically arises from high molecular weight, chromophoric impurities formed during the synthesis, often from side reactions or degradation.

  • Causality: Aromatic compounds, especially those with electron-donating groups like methoxy and amino functionalities, can be susceptible to oxidation or polymerization under certain reaction conditions (e.g., excessive heat, presence of acid/base catalysts).

  • Recommended Solution: The most effective method for removing color is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area that adsorbs these large, colored impurity molecules.

    • Protocol Insight: Use a minimal amount of charcoal (typically 1-2% w/w relative to your compound). Add it to the hot, dissolved solution of your crude product just before the filtration step. Be aware that charcoal can also adsorb your product, so excessive use will lower your yield. A hot filtration is crucial to remove the charcoal before allowing the solution to cool and crystallize.

Q2: The melting point of my product is broad and lower than the literature value. What does this indicate?

A2: A broad and depressed melting point is a classic indicator of impurities. According to Raoult's Law, impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to the liquid phase. The likely culprits are residual solvents or unreacted starting materials.

  • Troubleshooting Steps:

    • Check for Solvents: Analyze a sample by ¹H NMR. The presence of common synthesis or workup solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Toluene) will be evident. Drying the material under high vacuum, possibly with gentle heating, can remove volatile solvents.

    • Identify Process Impurities: If no solvent is present, the impurity is likely a solid. Refer to Table 1 for potential process-related impurities. An acid-base extraction is often the most effective way to separate the desired basic amine from neutral or acidic starting materials and by-products.

Q3: My ¹H NMR spectrum shows unexpected signals, particularly in the aromatic region. How do I proceed?

A3: Extraneous aromatic signals often point to impurities in the starting materials that have carried through the synthesis. For instance, the presence of a 2-methyl or positional isomer in a starting material can lead to the formation of an analogous impurity that is difficult to remove[2].

  • Identification: Compare the spectrum to the known spectra of your starting materials. Look for related structures, such as positional isomers (e.g., 2- or 3-methoxyphenyl derivatives).

  • Removal Strategy: These impurities are often structurally very similar to the desired product, making simple recrystallization less effective.

    • Column Chromatography: This is the preferred method. First, convert the hydrochloride salt to its free base form (see Protocol 2). The free base is less polar and will behave more predictably on silica gel. Purify the free base using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) before re-forming the pure hydrochloride salt.

    • Fractional Recrystallization: This can sometimes be effective but is often tedious and may lead to significant product loss. It involves multiple, careful recrystallization cycles, collecting only the purest fractions.

Q4: During my recrystallization attempt, the compound "oiled out" instead of forming crystals. What went wrong and what should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is supersaturated or cooled too quickly.

  • Immediate Actions:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If possible, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Adding a seed crystal of pure product, if available, is the most reliable way to induce crystallization.

Q5: Should I use recrystallization or an acid-base extraction as my primary purification method?

A5: The choice depends on the nature of the impurities. The following decision tree provides a logical workflow for selecting the optimal purification strategy.

Purification_Decision_Tree start Crude 2-(4-Methoxyphenyl)pyrrolidine HCl check_color Is the product discolored (yellow, brown, etc.)? start->check_color check_purity What is the primary issue? (Low MP, extra NMR peaks) check_color->check_purity No re_xtal_charcoal Recrystallize with Activated Charcoal check_color->re_xtal_charcoal Yes impurity_type Are impurities likely non-basic? (e.g., starting materials, neutral by-products) check_purity->impurity_type Low MP / Known Starting Material Contamination chromatography Consider Column Chromatography (as free base) check_purity->chromatography Structurally Similar Impurities (e.g., Isomers) acid_base Perform Acid-Base Extraction impurity_type->acid_base Yes re_xtal Perform Standard Recrystallization impurity_type->re_xtal No / Unsure end_product Pure Product re_xtal_charcoal->end_product acid_base->end_product chromatography->end_product re_xtal->end_product

Caption: Decision tree for selecting a purification method.

Section 2: Potential Impurities

Understanding the potential impurities is key to selecting an appropriate purification strategy.

Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., 4-methoxyaniline, pyrrolidinone precursors).Acid-Base Extraction
Positional Isomers Impurities present in the initial starting materials (e.g., 2- or 3-methoxyphenyl derivatives).[2]Column Chromatography (of free base)
Over-alkylation/Dimerization Side reactions, particularly common in syntheses like the Leuckart reaction.[3]Column Chromatography
Residual Solvents Incomplete removal after workup or crystallization (e.g., THF, EtOAc, DCM).Drying under high vacuum
Inorganic Salts By-products from reagents or pH adjustments (e.g., NaCl, Na₂SO₄).Acid-Base Extraction or washing the solid with water (if the hydrochloride is not highly water-soluble)

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recrystallization from an Alcohol/Ether System

This is a robust method for general purification and removal of minor, less-polar impurities. Alcohols like isopropanol or ethanol are good primary solvents for hydrochloride salts.[4]

  • Dissolution: Place the crude 2-(4-Methoxyphenyl)pyrrolidine hydrochloride (1.0 eq) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot isopropanol (IPA) required to fully dissolve the solid. Heat the mixture gently on a hotplate with stirring.

  • Charcoal Treatment (if necessary): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove any remaining soluble impurities and residual solvent.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Solvent Screening Recommendations
Primary Solvents (Good solubility when hot)
Anti-Solvents (Poor solubility)
Common Solvent Systems
Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for removing non-basic organic impurities (e.g., unreacted starting materials, neutral by-products) and inorganic salts.

Acid_Base_Workflow cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Washing & Drying cluster_2 Step 3: Salt Formation start Crude HCl Salt in Water add_base Add aq. NaHCO₃ or Na₂CO₃ (until pH > 9) start->add_base extract Extract with Organic Solvent (e.g., DCM or EtOAc) 3x add_base->extract combine_org Combine Organic Layers extract->combine_org wash_brine Wash with Brine combine_org->wash_brine dry_org Dry over Na₂SO₄ or MgSO₄ wash_brine->dry_org filter_dry Filter and Concentrate to get Free Base Oil/Solid dry_org->filter_dry dissolve_base Dissolve Free Base in Anhydrous Solvent (e.g., EtOAc, Ether) filter_dry->dissolve_base add_hcl Add HCl Solution (e.g., 2M in Ether) Dropwise dissolve_base->add_hcl precipitate Precipitate Forms add_hcl->precipitate isolate Filter, Wash with Ether, and Dry under Vacuum precipitate->isolate end end isolate->end Pure HCl Salt

Caption: Workflow for purification by acid-base extraction.

  • Basification: Dissolve the crude hydrochloride salt in deionized water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous layer is >9. This neutralizes the HCl and converts the amine salt to its water-insoluble free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer). The free base will move into the organic layer.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 2-(4-Methoxyphenyl)pyrrolidine free base, which may be an oil or a low-melting solid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, MTBE, or ethyl acetate). With vigorous stirring, add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution.

    • Expert Tip: For a very clean and controlled precipitation, use a stoichiometric amount of trimethylchlorosilane (TMSCl) in a solvent like ethyl acetate containing a proton source like acetic acid. This generates HCl in situ and avoids using aqueous HCl.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold anhydrous ether, and dry under high vacuum.

References

  • G. Madhusudhan, et al. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513. Available at: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][6]-thiazepin-3(2H)-one. (n.d.). Journal of the Korean Chemical Society. Available at: [Link]

  • Kała, M., et al. (2006). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International. Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • IOSR Journal of Pharmacy (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Krasavin, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. Available at: [Link]

  • MySkinRecipes. (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Sjö, P. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

  • PubChem. 2-[4-(4-Methoxyphenyl)phenyl]pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Alcon, M., et al. (2010). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents (EP2145890A2).
  • Takeda Chemical Industries, Ltd. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. Google Patents (EP1321462A1).
  • da Silva, J. K., et al. (2012). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. PMC. Available at: [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. Available at: [Link]

  • Shasun Chemicals and Drugs Limited. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents (WO2001044151A1).
  • Reddy, T. J., & Rawal, V. H. (2000). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Supporting Information. Available at: [Link]

  • ResearchGate. (2014). How can I seperate pyrrolidine? Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Chen, L., et al. (2018). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. Available at: [Link]

  • Tianjin Institute of Pharmaceutical Research. (2008). Polymorph of proparacaine hydrochloride and preparation method thereof. Google Patents (CN101104591A).
  • United Nations Office on Drugs and Crime. (n.d.). precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. UNODC. Available at: [Link]

  • SIELC Technologies. (2018). Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)-. Available at: [Link]

  • Pharmaffiliates. Urapidil-impurities. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning from laboratory-scale synthesis to large-scale manufacturing. Here, we dissect common experimental hurdles, offer practical troubleshooting advice, and provide in-depth answers to frequently asked questions, ensuring your scale-up process is both efficient and robust.

I. Foundational Knowledge: Synthesis and Core Challenges

The journey to producing high-purity 2-(4-Methoxyphenyl)pyrrolidine hydrochloride at scale is often fraught with challenges ranging from reaction control to final product purity. Understanding the typical synthetic routes is the first step in anticipating and mitigating these issues.

A common and industrially viable approach involves a multi-step synthesis, a representative pathway for which is outlined below. This classical approach, while robust, presents several critical control points that can impact yield, purity, and scalability.

A 4-Methoxyphenylacetonitrile E Intermediate: 2-(4-Methoxyphenyl)-2-(3-chloropropyl)acetonitrile A->E Alkylation B 1,3-Dichloropropane B->E C Phase Transfer Catalyst (e.g., TBAB) C->E D Base (e.g., NaOH) D->E G Intermediate: 2-(4-Methoxyphenyl)pyrrolidine (Free Base) E->G Reductive Cyclization F Reducing Agent (e.g., Raney Nickel, H2) F->G I Final Product: 2-(4-Methoxyphenyl)pyrrolidine hydrochloride G->I Salt Formation & Crystallization H HCl in Solvent (e.g., Isopropanol) H->I

Caption: A plausible classical synthesis pathway for 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

II. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis and scale-up of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

1. What are the most critical stages to monitor during the scale-up of this synthesis?

The two most critical stages are the initial alkylation and the final salt formation/crystallization. The alkylation is an exothermic reaction where poor temperature control can lead to side products. The crystallization step is paramount for achieving the desired purity, polymorphic form, and physical properties of the final product.

2. Are there more modern, "greener" synthesis routes available?

Yes, enzymatic methods are gaining prominence for the synthesis of chiral amines like 2-aryl-substituted pyrrolidines.[1] These methods often offer high enantioselectivity and milder reaction conditions. However, challenges in enzyme stability, cost, and high enzyme loading can be barriers to large-scale implementation.[2]

3. What are the primary safety concerns associated with this process?

The free base, 2-(4-Methoxyphenyl)pyrrolidine, can cause skin and serious eye irritation, and may cause respiratory irritation.[3] The use of hydrogen gas with Raney Nickel for the reduction step requires careful handling due to its flammability and the pyrophoric nature of spent Raney Nickel. The use of hydrochloric acid in the final step also necessitates appropriate personal protective equipment and handling procedures.

4. How does the choice of solvent impact the final crystallization?

The solvent system used for hydrochloride salt formation and crystallization is critical. It influences the solubility of the free base and the hydrochloride salt, which in turn affects the supersaturation, nucleation, and crystal growth. An ideal solvent will provide good solubility for the free base at elevated temperatures and poor solubility for the hydrochloride salt at lower temperatures to maximize yield. It also plays a crucial role in determining the polymorphic form of the final product.[4]

III. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the production of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

A. Synthesis & Reaction Control

Issue 1: Low Yield in the Alkylation Step

  • Question: My alkylation of 4-methoxyphenylacetonitrile with 1,3-dichloropropane is giving low yields and multiple byproducts. What are the likely causes and how can I optimize this step?

  • Answer & Troubleshooting:

    • Causality: Low yields in this phase-transfer catalyzed alkylation are often due to poor mixing, insufficient phase transfer, or competing side reactions.

    • Troubleshooting Steps:

      • Agitation Efficiency: On a larger scale, ensuring efficient mixing of the aqueous and organic phases is crucial. Baffles in the reactor and an appropriate impeller design are necessary to maintain a high interfacial area for the reaction to occur.

      • Catalyst Loading: Ensure the phase-transfer catalyst (e.g., tetrabutylammonium bromide) concentration is optimal. Insufficient catalyst will result in a slow reaction rate, allowing for the degradation of starting materials.

      • Temperature Control: This reaction is exothermic. Poor temperature control can lead to the formation of over-alkylated or elimination byproducts. Maintain a consistent reaction temperature, and consider a slower addition of the alkylating agent at a larger scale.

      • Stoichiometry: Carefully control the stoichiometry of the base (e.g., NaOH). An excess of a strong base can promote side reactions.

Issue 2: Incomplete Reductive Cyclization

  • Question: The reduction of the nitrile intermediate is sluggish and I'm observing incomplete conversion to the pyrrolidine ring. How can I drive this reaction to completion?

  • Answer & Troubleshooting:

    • Causality: The efficiency of the catalytic hydrogenation is highly dependent on catalyst activity, hydrogen pressure, temperature, and the presence of catalyst poisons.

    • Troubleshooting Steps:

      • Catalyst Activity: Ensure the Raney Nickel catalyst is fresh and active. The activity of the catalyst can diminish with storage. On a larger scale, the catalyst-to-substrate ratio may need to be re-optimized.

      • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate. Ensure your reactor is rated for the intended pressure.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature profile should be determined through process development studies.

      • Catalyst Poisons: Trace impurities from the previous step can act as catalyst poisons. Ensure the nitrile intermediate is sufficiently pure before proceeding with the reduction.

B. Purification & Isolation

Issue 3: Difficulty in Crystallizing the Hydrochloride Salt

  • Question: I am struggling to achieve consistent crystallization of the hydrochloride salt. The product either oils out or forms a fine powder that is difficult to filter. What can I do?

  • Answer & Troubleshooting:

    • Causality: Crystallization issues are often related to solvent choice, cooling rate, and the presence of impurities. The formation of insoluble amine hydrochloride salts can be a significant industrial problem.[5]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvent systems. A mixture of a protic solvent (like isopropanol) and a non-polar co-solvent (like heptane or toluene) can often provide better control over the crystallization process.

      • Controlled Cooling: Implement a controlled cooling profile. A slow cooling rate generally favors the growth of larger, more easily filterable crystals. A rapid cooling rate can lead to the formation of fine particles or an amorphous solid.

      • Seeding: Introduce seed crystals at the appropriate temperature to induce crystallization and control the final crystal size distribution.

      • Impurity Removal: Impurities can inhibit nucleation and crystal growth. Consider an additional purification step for the free base (e.g., distillation or carbon treatment) before salt formation.

Issue 4: Polymorphism in the Final Product

  • Question: My final product shows batch-to-batch variability in its physical properties (e.g., melting point, dissolution rate), suggesting the presence of different polymorphs. How can I control polymorphism?

  • Answer & Troubleshooting:

    • Causality: Polymorphism, the existence of multiple crystalline forms, is a common phenomenon for pharmaceutical salts and can be influenced by crystallization conditions.[4]

    • Troubleshooting Steps:

      • Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphic forms.

      • Controlled Crystallization: Once the desired polymorph is identified, meticulously control the crystallization parameters (solvent, temperature, cooling rate, agitation) to ensure its consistent formation.

      • Slurry Experiments: Perform slurry experiments at different temperatures to determine the most thermodynamically stable polymorph.

      • Drying Conditions: The drying process (temperature and vacuum) can also induce polymorphic transformations. Ensure drying conditions are controlled and validated.

A Problem: Inconsistent Crystallization B Is the product oiling out? A->B C Is the product a fine, poorly filterable powder? A->C D Is batch-to-batch variability in physical properties observed? A->D E Troubleshoot: Solvent System B->E Action: Screen anti-solvents F Troubleshoot: Cooling Rate C->F Action: Implement controlled cooling profile G Troubleshoot: Seeding Strategy C->G Action: Introduce seed crystals H Troubleshoot: Polymorphism Control D->H Action: Characterize polymorphs (XRPD, DSC) and control crystallization conditions

Caption: Troubleshooting workflow for crystallization issues.

C. Quality Control & Stability

Issue 5: Presence of Unknown Impurities in the Final Product

  • Question: Our HPLC analysis of the final product shows several small, unknown impurity peaks. How can we identify and control these?

  • Answer & Troubleshooting:

    • Causality: Impurities can arise from starting materials, side reactions, or degradation.[2] Their identification is crucial for ensuring the safety and efficacy of the final product.

    • Troubleshooting Steps:

      • Impurity Profiling: Use techniques like LC-MS to obtain the mass of the unknown impurities. This information is a critical first step in proposing potential structures.

      • Forced Degradation Studies: Subject the pure compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying the unknown peaks.

      • Synthesis of Potential Impurities: Based on the reaction mechanism and the mass data, synthesize potential impurities and compare their retention times with the unknown peaks in your chromatogram.

      • Process Optimization: Once the source of an impurity is identified, modify the reaction or purification conditions to minimize its formation.

Issue 6: Product Degradation During Storage

  • Question: We've observed a decrease in purity of the hydrochloride salt over time, even when stored under seemingly appropriate conditions. What could be the cause?

  • Answer & Troubleshooting:

    • Causality: Thermal degradation of hydrochloride salts can occur, and the presence of residual moisture or impurities can accelerate this process.[6]

    • Troubleshooting Steps:

      • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand the thermal stability of the compound and identify decomposition temperatures.

      • Moisture Content: Ensure the final product is dried to a consistent and low level of moisture. Water can facilitate hydrolytic degradation pathways.

      • Excipient Compatibility: If the product is formulated, ensure there are no incompatibilities with excipients that could be catalyzing degradation.

      • Packaging: Store the final product in well-sealed containers with desiccants if necessary, and protect it from light if it is found to be light-sensitive.

IV. Experimental Protocols & Data

Protocol 1: HPLC Method for Purity and Impurity Profiling
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Table 1: Comparison of Crystallization Solvents
Solvent SystemYield (%)Crystal HabitFiltration Time
Isopropanol85Fine NeedlesSlow
Ethanol/Heptane (1:2)92PrismsModerate
Toluene78PlatesFast

V. References

  • Fujita, K., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. [Link]

  • Kline, G. B., & Shepard, E. H. (1960). U.S. Patent No. 2,952,688. Washington, DC: U.S. Patent and Trademark Office.

  • Florentino, A., & co-workers. (2022). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Li, G., & co-workers. (2006). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Journal of Medicinal Chemistry. [Link]

  • Mutti, F. G., & co-workers. (2022). Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. Organic Process Research & Development. [Link]

  • Tarasov, A. A., & co-workers. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • France, S. P., & co-workers. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • BASF SE. (2015). U.S. Patent No. 9,315,479. Washington, DC: U.S. Patent and Trademark Office.

  • Ghorbani-Vaghei, R., & co-workers. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Groom, C. R., & co-workers. (2023). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Wang, C., & co-workers. (2022). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • Arshad, M., & co-workers. (2014). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Vlase, T., & co-workers. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Gorovaya, A. I., & co-workers. (2020). WO Patent No. 2020/172584. Geneva, Switzerland: World Intellectual Property Organization.

  • Bannach, G., & co-workers. (2015). Thermal behavior and decomposition of oxytetracycline hydrochloride. Journal of Thermal Analysis and Calorimetry. [Link]

  • Hamada, T., & co-workers. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Journal of Sol-Gel Science and Technology. [Link]

  • PubChem. (n.d.). (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Takeda Pharmaceutical Company Limited. (2024). EP Patent No. 4,434,582. Munich, Germany: European Patent Office. [Link]

  • Bayen, S., & co-workers. (2022). Thermal degradation of conventional and nanoencapsulated azoxystrobin. ACS Agricultural Science & Technology. [Link]

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Technical Support Center: Enhancing Derivatization Efficiency of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction efficiency of this versatile scaffold. The pyrrolidine nucleus is a cornerstone in drug discovery, and its derivatization is a key step in synthesizing novel biologically active compounds.[1][2] This guide provides in-depth, field-proven insights into troubleshooting and enhancing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for 2-(4-Methoxyphenyl)pyrrolidine hydrochloride?

A1: The primary routes for derivatizing 2-(4-Methoxyphenyl)pyrrolidine hydrochloride involve modifications at the secondary amine of the pyrrolidine ring.[1] The two most common and synthetically valuable reactions are:

  • N-Acylation: This reaction forms an amide bond by treating the pyrrolidine with an acylating agent, such as an acyl chloride or anhydride. N-acylation is widely used in medicinal chemistry to introduce a variety of functional groups and build complex molecular architectures.[3][4]

  • N-Alkylation: This reaction forms a new carbon-nitrogen bond by reacting the pyrrolidine with an alkylating agent, typically an alkyl halide. N-alkylation is a fundamental transformation for introducing alkyl substituents and is a common strategy in the synthesis of pharmaceutical compounds.[5]

Q2: My starting material is a hydrochloride salt. Can I use it directly in the derivatization reaction?

A2: Yes, you can use the hydrochloride salt directly, but with a critical consideration for the base. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic.[6] To initiate the derivatization, the free amine must be generated in situ. This is achieved by adding a suitable base to neutralize the hydrochloric acid.

Alternatively, you can perform a preliminary workup step to convert the hydrochloride salt to the free base before starting the derivatization. This involves dissolving the salt in an aqueous base (like NaOH or K₂CO₃) and extracting the free amine into an organic solvent.

Q3: How much base should I use when starting with the hydrochloride salt?

A3: When using the hydrochloride salt directly, you will need at least two equivalents of base.

  • First Equivalent: Neutralizes the hydrochloride salt to generate the free, nucleophilic secondary amine.

  • Second Equivalent: Acts as an acid scavenger to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the acylation or alkylation reaction.[7]

Using a slight excess of the base (e.g., 2.1-2.2 equivalents) is often recommended to ensure the reaction goes to completion.[7]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the derivatization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Low or No Product Yield

Q4: I am getting a very low yield in my N-acylation reaction. What are the likely causes?

A4: Low yields in N-acylation can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Low N-Acylation Yield

Potential Cause Explanation Recommended Solution
Inadequate Base Insufficient base will not fully neutralize the hydrochloride salt and the HCl generated, leading to protonation of the starting material and halting the reaction.[6][7]Use at least two equivalents of a suitable base (e.g., triethylamine, pyridine). Consider a slight excess (2.1-2.2 equivalents).
Moisture Contamination Acylating agents like acyl chlorides are highly susceptible to hydrolysis, which consumes the reagent and reduces the product yield.[6]Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality The acylating agent may have degraded over time.Use a freshly opened bottle of the acylating agent or purify it before use.
Low Reaction Temperature While many acylations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[7]Monitor the reaction at room temperature first. If it is sluggish, consider gentle heating (e.g., 40-50 °C) while monitoring for potential side product formation.

Q5: My N-alkylation reaction is not working. What should I check?

A5: N-alkylation reactions can be challenging due to the potential for over-alkylation and the lower reactivity of some alkylating agents.

Troubleshooting Failed N-Alkylation

Potential Cause Explanation Recommended Solution
Insufficient Neutralization Similar to N-acylation, the starting amine hydrochloride must be neutralized.Ensure at least two equivalents of a suitable base are used. For alkylations, stronger bases like potassium carbonate or cesium carbonate can be effective.[8]
Poor Leaving Group The rate of N-alkylation is dependent on the leaving group of the alkylating agent. Alkyl chlorides are less reactive than bromides and iodides.If using an alkyl chloride, consider converting it to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Over-alkylation The desired secondary amine product can be further alkylated to form a tertiary amine, consuming the starting material and desired product.Use a slight excess of the amine starting material relative to the alkylating agent. Alternatively, a competitive deprotonation/protonation strategy can be employed under controlled conditions.
Solvent Choice The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation.[8]If the reaction is slow, consider switching to a higher boiling point solvent and increasing the temperature, while carefully monitoring for decomposition.
Side Reactions and Impurities

Q6: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

A6: The formation of multiple products is a common issue. Identifying the source of these impurities is key to optimizing the reaction.

Side_Products

Q7: How can I minimize the formation of the hydrolyzed acylating/alkylating agent?

A7: The hydrolysis of your electrophile is a frequent cause of reduced yield and purification difficulties.

  • Rigorous Anhydrous Technique: Ensure all glassware is thoroughly oven or flame-dried. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the moisture-sensitive reagent (e.g., acyl chloride) to the solution of the amine and base, rather than the other way around.

Work-up and Purification Challenges

Q8: I am having trouble with emulsion formation during the aqueous work-up. How can I resolve this?

A8: Emulsions are common when working with amine derivatives, especially after a basic wash.

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[6]

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to separate the layers.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Q9: My final product is contaminated with a salt. How can I remove it?

A9: The salt is likely the hydrochloride salt of the base used (e.g., triethylammonium chloride).

  • Aqueous Washes: Thoroughly wash the organic layer with water or brine during the work-up to remove water-soluble salts.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for removing salt impurities.

  • Silica Gel Chromatography: If other methods fail, purification by column chromatography will effectively separate your product from non-polar and highly polar impurities, including salts.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

N_Acylation_Workflow

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(4-Methoxyphenyl)pyrrolidine hydrochloride (1.0 eq.), a suitable base (e.g., triethylamine, 2.2 eq.), and an anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash successively with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation

N_Alkylation_Workflow

  • Reaction Setup: In a round-bottom flask, combine 2-(4-Methoxyphenyl)pyrrolidine hydrochloride (1.0 eq.), a base (e.g., K₂CO₃, 2.5 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) to the mixture. If using a less reactive halide, consider adding a catalytic amount of NaI.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter the mixture. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash thoroughly with water and brine to remove the solvent and salts.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Mysinger, M. M., & Cech, N. B. (2010). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
  • Chemistry LibreTexts. (2023).
  • The Organic Chemistry Tutor. (2022).
  • Google Patents. (1987).
  • Yunus, M. A., & Masnoon, A. S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8872586.
  • ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Reddit. (2016).
  • National Institutes of Health. (n.d.). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer.
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Google Patents. (2011).
  • ResearchGate. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • National Institutes of Health. (n.d.).
  • Reddit. (2024). Amine workup : r/Chempros.
  • ThalesNano. (n.d.).
  • MDPI. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.

Sources

Navigating the Solubility Labyrinth of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. As Senior Application Scientists with extensive field experience, we understand that navigating the solubility of this valuable intermediate can be a critical bottleneck in your experimental workflow. This guide is designed to provide you with in-depth, practical solutions to common and complex solubility challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Understanding the Core Challenge: The Nature of a Hydrochloride Salt in Organic Media

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is an amine salt. The protonation of the pyrrolidine nitrogen to form the hydrochloride drastically increases its polarity and lattice energy. While this is advantageous for aqueous solubility and stability of the solid form, it presents a significant hurdle when working with organic solvents.[1] The strong ionic interaction between the protonated amine and the chloride anion is not easily disrupted by many non-aqueous solvents, leading to poor solubility.

The fundamental principle governing solubility is "like dissolves like." The highly polar, ionic nature of the hydrochloride salt makes it most compatible with polar protic solvents that can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Conversely, its solubility will be significantly lower in nonpolar or moderately polar aprotic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide structured troubleshooting guidance.

FAQ 1: Why is my 2-(4-Methoxyphenyl)pyrrolidine hydrochloride not dissolving in my chosen organic solvent?

This is the most common issue researchers face. The primary reason is a mismatch between the high polarity of the hydrochloride salt and the polarity of the organic solvent.

Initial Troubleshooting Flowchart:

G cluster_0 Initial Solubility Problem cluster_1 Solvent Selection cluster_2 Troubleshooting Paths Start Compound won't dissolve SolventCheck Is the solvent appropriate? Start->SolventCheck Protic Polar Protic (e.g., Methanol, Ethanol) SolventCheck->Protic Yes Aprotic Polar Aprotic (e.g., DMSO, DMF) SolventCheck->Aprotic Partially Nonpolar Less Polar/Nonpolar (e.g., THF, DCM, Toluene) SolventCheck->Nonpolar No PhysicalMethods Apply physical methods (heating, sonication) Protic->PhysicalMethods IncreasePolarity Increase solvent polarity or use co-solvent Aprotic->IncreasePolarity ChemicalModification Chemical Modification (Free-basing) Nonpolar->ChemicalModification IncreasePolarity->PhysicalMethods caption Initial Troubleshooting Flowchart

Caption: Initial troubleshooting steps for solubility issues.

In-depth Explanation:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are generally the best starting points for dissolving amine hydrochlorides. Their hydroxyl groups can hydrogen bond with both the protonated amine and the chloride ion, effectively solvating the salt.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can dissolve ionic compounds to some extent.[4] However, they are not as effective as protic solvents at solvating the chloride anion, which can limit overall solubility.

  • Less Polar/Nonpolar Solvents (e.g., THF, Dichloromethane, Toluene): Direct dissolution in these solvents is highly unlikely due to the large polarity mismatch.

FAQ 2: I have partial solubility in my chosen solvent. How can I improve it?

If you observe partial dissolution, several techniques can be employed to increase the solubility.

Quantitative Solubility Data (Estimated)

SolventTypeEstimated Solubility ( g/100 mL) at 25°C
MethanolPolar Protic5 - 15
EthanolPolar Protic1 - 5
IsopropanolPolar Protic< 1
DMSOPolar Aprotic1 - 5
DMFPolar Aprotic0.5 - 2
AcetonitrilePolar Aprotic< 0.1
THFLess Polar< 0.01

Strategies for Enhancing Solubility:

  • Temperature Adjustment: Increasing the temperature will generally increase the solubility of a solid in a liquid.[5]

    • Protocol:

      • Suspend the 2-(4-Methoxyphenyl)pyrrolidine hydrochloride in your chosen solvent.

      • Gently warm the mixture with stirring.

      • Monitor for dissolution. Be cautious not to exceed the boiling point of the solvent or cause decomposition of the compound.

    • Causality: Increased kinetic energy helps to overcome the lattice energy of the salt and promotes solvation.

  • Use of Co-solvents: The addition of a small amount of a more polar, protic solvent can significantly enhance solubility in a less suitable solvent.

    • Protocol:

      • Suspend the compound in the primary solvent (e.g., THF).

      • Add a co-solvent (e.g., methanol) dropwise with vigorous stirring until the solid dissolves.

    • Causality: The co-solvent improves the overall solvating power of the solvent mixture, particularly by providing hydrogen bonding capabilities that the primary solvent may lack.

  • Sonication: Ultrasonic agitation can aid in the dissolution of stubborn solids.

    • Protocol:

      • Suspend the compound in the solvent.

      • Place the vessel in a sonication bath.

      • Sonicate until the solid dissolves.

    • Causality: Sonication provides energy to break apart solid agglomerates, increasing the surface area available for solvation.

FAQ 3: My reaction requires a non-polar aprotic solvent where the hydrochloride is insoluble. What is the best approach?

In this scenario, a chemical modification to reduce the polarity of the compound is the most effective strategy. The recommended approach is to convert the hydrochloride salt to its free base form.

Conversion to Free Base (Free-basing):

This process involves neutralizing the hydrochloride salt with a mild base to deprotonate the amine, rendering it significantly more soluble in a wider range of organic solvents.

Workflow for Free-basing:

G cluster_0 Free-basing Protocol Start Dissolve HCl salt in aqueous base (e.g., NaHCO3) Extraction Extract with an organic solvent (e.g., Ethyl Acetate, DCM) Start->Extraction Wash Wash organic layer with brine Extraction->Wash Dry Dry organic layer (e.g., Na2SO4) Wash->Dry Evaporate Evaporate solvent Dry->Evaporate End Obtain free base as an oil or solid Evaporate->End caption Free-basing Workflow

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Methoxyphenyl)pyrrolidine and Structurally Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its favorable characteristics: the sp³-hybridized carbons allow for intricate three-dimensional structures that can effectively explore pharmacological space, while the nitrogen atom provides a key site for interaction and functionalization.[3][4] This non-planar, saturated ring system offers a robust and versatile scaffold for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[5][6]

This guide focuses on 2-(4-Methoxyphenyl)pyrrolidine , a specific and informative example of a 2-aryl-pyrrolidine scaffold. The presence of the electron-donating methoxy group on the phenyl ring provides a critical point of comparison for understanding how electronic and steric modifications influence biological activity.

Our objective is to provide an in-depth comparative analysis for researchers and drug developers. We will dissect the synthetic accessibility, compare the physicochemical properties, and critically evaluate the structure-activity relationships (SAR) of 2-(4-Methoxyphenyl)pyrrolidine against key structural analogs. By explaining the causality behind experimental choices and presenting supporting data, this guide aims to empower rational design and accelerate the development of next-generation pyrrolidine-based therapeutics.

Section 1: Synthesis Strategies for 2-Aryl-Pyrrolidine Scaffolds

The synthetic route to 2-aryl-pyrrolidines is a critical consideration in any drug discovery program, impacting chirality, yield, and the feasibility of analog synthesis. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry.

A prevalent and effective method involves the reduction of the corresponding 2-aryl-pyrrolidinone (a lactam). This approach is advantageous due to the commercial availability of many chiral and achiral lactam precursors. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. An alternative powerful strategy builds the ring system through cyclization reactions, for instance, from γ-halonitriles and an organometallic phenyl reagent.[7]

The causality for selecting a lactam-reduction route often lies in stereochemical control. If a specific enantiomer is required, as is common for achieving target selectivity, starting with an enantiopure lactam like (5R)-5-phenyl-2-pyrrolidinone provides a direct and reliable path to the desired (R)-2-phenylpyrrolidine, minimizing costly chiral separation steps later in the sequence.[8]

Synthetic_Workflow cluster_0 Route A: Lactam Reduction cluster_1 Route B: Ring Formation A_Start Aryl-Substituted Glutamic Acid or Pyrrolidinone Precursor A_Mid 2-Aryl-Pyrrolidinone (Lactam) A_Start->A_Mid Cyclization A_End 2-Aryl-Pyrrolidine A_Mid->A_End Reduction (e.g., LiAlH₄) B_Start Aryl Grignard Reagent + γ-Halonitrile B_End 2-Aryl-Pyrroline B_Start->B_End Cyclization B_Final 2-Aryl-Pyrrolidine B_End->B_Final Reduction/Hydrogenation

Caption: Common synthetic pathways to 2-aryl-pyrrolidine scaffolds.

Experimental Protocol: Synthesis of (R)-2-Phenylpyrrolidine via Lactam Reduction

This protocol is adapted from established literature procedures and serves as a self-validating system for producing chiral 2-aryl-pyrrolidines.[8]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 2.0 eq) as a suspension in anhydrous tetrahydrofuran (THF, 15 mL/g of lactam).

  • Addition of Lactam: Cool the suspension to 0 °C using an ice bath. Dissolve (R)-5-phenylpyrrolidin-2-one (1.0 eq) in anhydrous THF (10 mL/g) and add it dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the excess hydride and generating a filterable precipitate.

  • Workup: Stir the resulting mixture at room temperature for 1 hour. Filter the solid aluminum salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the combined organic filtrates under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield (R)-2-phenylpyrrolidine as a colorless oil.

Section 2: Comparative Physicochemical Properties

The substituents on the aryl ring dramatically alter the scaffold's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity (logP), polar surface area (PSA), and electronic character are fundamental to a molecule's ability to cross membranes, avoid metabolism, and bind to its target.

Here, we compare 2-(4-Methoxyphenyl)pyrrolidine with its unsubstituted parent (2-phenylpyrrolidine) and a scaffold bearing a methylene spacer.

CompoundStructureMolecular FormulaMW ( g/mol )XlogP (Predicted)PSA (Ų)
2-(4-Methoxyphenyl)pyrrolidine COC1=CC=C(C=C1)C2CCCN2C₁₁H₁₅NO177.241.821.3
2-Phenylpyrrolidine C1=CC=C(C=C1)C2CCCN2C₁₀H₁₃N147.221.912.0
2-[(4-Methoxyphenyl)methyl]pyrrolidine COC1=CC=C(C=C1)CC2CCCN2C₁₂H₁₇NO191.272.321.3

Data sourced from PubChem.[9][10]

Analysis of Properties:

  • Lipophilicity (XlogP): The addition of the methoxy group in 2-(4-Methoxyphenyl)pyrrolidine slightly decreases the predicted lipophilicity compared to the parent 2-phenylpyrrolidine. This is somewhat counterintuitive but reflects the polarity of the ether oxygen. Introducing a methylene spacer, as in 2-[(4-Methoxyphenyl)methyl]pyrrolidine, increases the logP, making the molecule more lipophilic.[10] This has direct implications for blood-brain barrier penetration and aqueous solubility.

  • Polar Surface Area (PSA): The methoxy group's oxygen atom increases the PSA from 12.0 Ų to 21.3 Ų, enhancing the molecule's capacity for hydrogen bonding.[9] This can improve interactions with biological targets but may also reduce membrane permeability. The methylene spacer does not alter the PSA as it doesn't add polar atoms.

Section 3: Comparative Biological Activity & Structure-Activity Relationships (SAR)

The true value of a scaffold is defined by its biological activity. The 2-aryl-pyrrolidine framework has shown promise against a variety of targets. The substitution on the phenyl ring is a key determinant of both potency and selectivity.[11]

SAR_Logic cluster_Aryl Aryl Ring Modifications cluster_Pyrrolidine Pyrrolidine Ring Modifications Core 2-Aryl-Pyrrolidine Core Aryl_Sub Substituent (e.g., -H, -OMe, -Cl) Core->Aryl_Sub Aryl_Pos Position (ortho, meta, para) Core->Aryl_Pos Pyrrolidine_Sub Ring Substituents Core->Pyrrolidine_Sub Pyrrolidine_Linker Linker to Aryl Group Core->Pyrrolidine_Linker Activity Biological Activity (Potency & Selectivity) Aryl_Sub->Activity Aryl_Pos->Activity Pyrrolidine_Sub->Activity Pyrrolidine_Linker->Activity Assay_Workflow A Prepare Reagents (Buffer, Enzyme, DTNB, Substrate) B Plate Test Compounds & Controls in 96-well Plate A->B C Add AChE Enzyme Pre-incubate B->C D Add DTNB Reagent C->D E Initiate Reaction with Substrate (ATCI) D->E F Measure Absorbance (412 nm) Kinetically E->F G Calculate % Inhibition Determine IC₅₀ Value F->G

Caption: Workflow for an in vitro AChE inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of 2-(4-Methoxyphenyl)pyrrolidine and its structural analogs underscores the profound impact of subtle chemical modifications on the physicochemical properties and biological activity of a scaffold.

Key Findings:

  • Synthesis: The 2-aryl-pyrrolidine core is readily accessible through robust methods like lactam reduction, which offers excellent stereocontrol.

  • Physicochemical Properties: The 4-methoxy substituent increases polarity and hydrogen bonding potential compared to the unsubstituted phenyl ring, a critical factor for target engagement and pharmacokinetics.

  • Biological Activity: The 2-(4-Methoxyphenyl)pyrrolidine scaffold is a validated starting point for potent AChE inhibitors, where the methoxy group appears to play a direct, positive role in target binding. [1][6]However, SAR from other target classes, like NAAA, suggests that this substitution may not be universally optimal, reinforcing the need for target-specific optimization. [12] Future Directions: The path forward involves a multiparameter optimization of this privileged scaffold. Researchers should explore a wider range of electronic and steric diversity on the phenyl ring (e.g., halo, trifluoromethyl, cyano groups) to build more comprehensive SAR models. Furthermore, investigating substitutions on the pyrrolidine ring itself could unlock novel interactions and improve selectivity. By integrating empirical testing with computational modeling, the full potential of the 2-(4-Methoxyphenyl)pyrrolidine scaffold and its relatives can be realized, paving the way for new and improved therapeutics.

References

  • Gümüş, M., Poyraz, M., Belveren, S., Durgun, M., Çavuşoğlu, T., Yurttaş, L., Demir, D., Vullo, D., Akocak, S., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Gümüş, M., Poyraz, M., Belveren, S., Durgun, M., Çavuşoğlu, T., Yurttaş, L., Demir, D., Vullo, D., Akocak, S., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. [Link]

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  • Unknown Author. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[1][2]thiazepin-3(2H)-one. Korean Chemical Society. [Link]

  • Lone, S. H., & Bhat, K. A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4749-4774. [Link]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bentham Science. [Link]

  • Jones, R., & Rees, C. W. (1982). Synthesis of some 2-phenylpyrrole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2251-2256. [Link]

  • Riel, A. M., Kattamuri, P. V., & Cheong, P. H. Y. (2021). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 11(15), 9544-9554. [Link]

  • Zhou, P., Xiang, L., Chen, L., Chen, L., Chen, J., & Xie, X. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 291-300. [Link]

  • Gustafsson, M. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. PubChem Compound Database. [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(4), 115216. [Link]

  • Sunagawa, M., et al. (1992). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 45(7), 1146-1156. [Link]

  • Nuklear. (2023). File:2-Phenylpyrrolidine synthesis.svg. Wikimedia Commons. [Link]

  • Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 291-300. [Link]

  • Gümüş, M., Poyraz, M., Belveren, S., Durgun, M., Çavuşoğlu, T., Yurttaş, L., Demir, D., Vullo, D., Akocak, S., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Chen, K.-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 919. [Link]

  • Unknown Author. (n.d.). 2-(4-methoxyphenyl)pyrrolidine (C11H15NO). PubChemLite. [Link]

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Comparative Guide: In Vitro and In Vivo Evaluation of 2-(4-Methoxyphenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Arylpyrrolidine Scaffold

The 2-(4-Methoxyphenyl)pyrrolidine motif represents a privileged scaffold in medicinal chemistry, distinct from its keto-derivatives (e.g., pyrovalerones) and open-chain phenethylamines.[1] It serves as a critical pharmacophore for Monoamine Reuptake Inhibition (MRI) and Sigma-1 Receptor (


R) modulation .[1]

This guide provides a technical roadmap for evaluating 2-(4-methoxyphenyl)pyrrolidine hydrochloride and its structural analogs. Unlike rigid templates, this document focuses on the causality of experimental design —explaining why specific assays are chosen to validate the dual-action mechanism of this class.

Key Differentiators
  • Structural Rigidity: Unlike venlafaxine or tramadol, the pyrrolidine ring constrains the nitrogen lone pair, enhancing binding affinity for the Norepinephrine Transporter (NET).

  • Metabolic Stability: The absence of the

    
    -ketone group (found in cathinones) significantly increases plasma half-life and blood-brain barrier (BBB) permeability.[1]
    

Chemical Profile & Structural Alternatives[1]

Before initiating biological assays, the compound must be benchmarked against established therapeutic agents.[1]

Comparative Physicochemical Profile[2][3]
Feature2-(4-MeO-Ph)-Pyrrolidine Venlafaxine (Comparator)Reboxetine (Comparator)Significance
Core Scaffold Cyclic 2-ArylpyrrolidineOpen-chain PhenethylamineMorpholine etherCyclization reduces entropic penalty upon binding.[1]
LogP (Calc) ~2.3 - 2.82.743.0Optimal range for CNS penetration.[1]
pKa (Basic N) ~9.59.49.1Predominantly ionized at physiological pH; mimics endogenous monoamines.[1]
H-Bond Donors 1 (Amine)1 (Alcohol)1 (Amine)Critical for anchoring to Asp75 in the NET binding site.[1]

In Vitro Pharmacology: Validating the Mechanism

The primary hypothesis for this scaffold is dual inhibition of NET and DAT (Dopamine Transporter) with potential off-target affinity for


 receptors.[1]
Workflow 1: Monoamine Transporter Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of the analog for human NET, DAT, and SERT.

Rationale: Selectivity ratios (e.g., NET/SERT) predict the therapeutic window and side-effect profile (e.g., reduced risk of serotonin syndrome compared to non-selective agents).[1]

Protocol Steps:
  • Membrane Preparation: Use HEK293 cells stably expressing hNET, hDAT, or hSERT.[1] Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors.

  • Radioligand Selection:

    • NET: [³H]-Nisoxetine (High specificity).[1]

    • DAT: [³H]-WIN 35,428 (More stable than cocaine analogs).[1]

    • SERT: [³H]-Citalopram.[1]

  • Incubation: Incubate membranes with radioligand (approx.

    
     concentration) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) for 60 min at 25°C.
  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Control: Include Desipramine (NET reference) and Fluoxetine (SERT reference) in every plate. If reference


 deviates >2-fold from historical means, discard data.[1]
Workflow 2: Sigma-1 ( ) Receptor Affinity[1]

Objective: Assess off-target binding that may contribute to cognitive enhancement or neuroprotection.[1]

Rationale: Many 2-arylpyrrolidines possess "hidden"


 affinity, which modulates Ca²⁺ signaling.[1]
Protocol Steps:
  • Tissue Source: Guinea pig brain membranes (rich in

    
    ).[1]
    
  • Ligand: [³H]-(+)-Pentazocine (highly selective agonist).[1]

  • Non-Specific Binding: Define using 10 µM Haloperidol.[1]

  • Incubation: 120 min at 37°C (slow kinetics of

    
     receptors require longer equilibrium).
    

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where the 2-arylpyrrolidine analog acts on synaptic transporters and intracellular sigma receptors.[1]

G Compound 2-(4-Methoxyphenyl) pyrrolidine Analog NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Ki < 50nM) DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (Ki > 100nM) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist/Modulator SynapticNE Increased Synaptic NE NET->SynapticNE Blocks Reuptake SynapticDA Increased Synaptic DA DAT->SynapticDA Blocks Reuptake CaRelease Modulation of IP3-mediated Ca2+ Sigma1->CaRelease Chaperone Activity Alertness Alertness & Focus SynapticNE->Alertness Mood Antidepressant Effect SynapticNE->Mood SynapticDA->Mood Neuroprotection Neuroprotection CaRelease->Neuroprotection

Figure 1: Mechanistic pathway of 2-(4-methoxyphenyl)pyrrolidine analogs showing dual reuptake inhibition and sigma-1 receptor modulation.[1]

In Vivo Pharmacology: Behavioral Profiling[4]

In vivo studies must distinguish between stimulant activity (DAT-driven) and antidepressant activity (NET-driven).[1]

Experiment 1: The Forced Swim Test (FST) - Antidepressant Efficacy

Goal: Differentiate "false positive" locomotor hyperactivity from true antidepressant-like effects.

  • Subjects: Male C57BL/6J mice (n=10/group).

  • Dosing: Vehicle, Test Compound (10, 30 mg/kg i.p.), and Imipramine (Positive Control, 15 mg/kg).[1]

  • Procedure:

    • Mice placed in water cylinder (25°C) for 6 mins.

    • Record "Immobility Time" during the last 4 mins.[1]

  • Interpretation: A reduction in immobility without a corresponding increase in the Open Field Test (see below) indicates specific antidepressant potential.

Experiment 2: Open Field Test (OFT) - Psychomotor Activation

Goal: Assess abuse liability and sedation.[1]

  • Procedure: Place mouse in an automated activity chamber.[1] Record total distance traveled (cm) over 30 mins.[1]

  • Data Analysis:

    • High DAT occupancy (Amphetamine-like)

      
       Significant increase in distance & rearing.[1]
      
    • High NET/Sigma occupancy

      
       Maintenance of exploratory behavior without stereotypic hyperactivity.
      
Comparative Efficacy Table (Hypothetical Data Structure)
CompoundNET

(nM)
DAT

(nM)
FST Immobility (% Reduction)OFT Locomotion (% Control)
2-(4-MeO-Ph)-Pyrrolidine 12 145 -45% 110% (No significant hyperactivity)
Venlafaxine82>1000-35%100%
Methylphenidate340139-20%250% (Hyperactivity)

Note: The 2-arylpyrrolidine profile suggests a potent antidepressant with lower abuse potential than methylphenidate due to the lower DAT affinity relative to NET.

Safety & Toxicology Screening

Before advancing to efficacy, "fail-fast" safety assays are mandatory.[1]

Cytotoxicity (MTT Assay)
  • Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).[1]

  • Threshold:

    
     should be > 50 µM to be considered non-cytotoxic for early-stage leads.[1]
    
hERG Inhibition (Cardiotoxicity)
  • Method: Automated Patch Clamp.[1]

  • Risk: Many aryl-amines block the hERG potassium channel, leading to QT prolongation.[1]

  • Acceptance Criteria:

    
     (hERG) > 30-fold higher than therapeutic 
    
    
    
    .[1]

References

  • Compound Identification & Properties

    • PubChem. (2025).[1][2] 2-(4-Methoxyphenyl)pyrrolidine (CID 3756957).[1][2] National Library of Medicine.[1][3] [Link][1]

  • Mechanism of Action (Sigma Receptors)

    • Takahashi, S., et al. (2001).[1] MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the NMDA receptor ion-channel complex.[1] Neural Transmission.[1] [Link]

  • Monoamine Transporter Protocols

    • Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1] Journal of Medicinal Chemistry. (Provides the foundational SAR for aryl-pyrrolidine reuptake inhibitors).[1] [Link]

  • In Vivo Methodology (Antidepressant Screening)

    • Cryan, J. F., & Holmes, A. (2005).[1] The forced swimming test: The tail of the mouse. Nature Reviews Neuroscience.[1] (Standardizes the behavioral despair protocols). [Link]

  • Comparative Pharmacology (Reboxetine)

    • Hajos, M., et al. (2004).[1] The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews. [Link]

Sources

Physicochemical Profiling of Piperidine vs. Pyrrolidine Scaffolds: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the architecture of small molecule drug discovery, saturated nitrogen heterocycles are ubiquitous "privileged scaffolds."[1][2] Among these, Piperidine (six-membered) and Pyrrolidine (five-membered) represent two of the most frequently utilized cores.[1] While often treated as interchangeable secondary amines during early hit-to-lead expansion, their physicochemical divergences—specifically in basicity, lipophilicity, and conformational entropy—can drastically alter a compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile and target affinity.

This guide provides a rigorous, data-driven comparison of these two scaffolds, offering experimental protocols and decision-making frameworks to optimize their application in medicinal chemistry.

Part 1: Structural & Electronic Fundamentals

At a glance, the difference is a single methylene unit.[1] However, this structural change induces significant electronic and conformational shifts.

1. Basicity (pKa)

Contrary to the intuition that ring size might drastically alter electron density, the pKa values of the unsubstituted parent rings are remarkably similar, yet the subtle difference is mechanistically distinct.

PropertyPiperidinePyrrolidineMechanistic Driver
pKa (Conj.[3] Acid) ~11.22~11.27Solvation & Strain: Pyrrolidine is slightly more basic.[1][3][4] The protonated pyrrolidinium ion relieves some eclipsing strain present in the free base (envelope conformation), stabilizing the conjugate acid.
Hybridization


s-character: The C-N-C bond angle in piperidine (~110°) is closer to ideal tetrahedral.[3] Pyrrolidine (~105°) has slightly more p-character in the N-H bond, subtly influencing H-bond donor capability.[3]

Implication for Drug Design: While the parent pKa values are close, substituent transmission differs. Electronic effects (inductive/field) are transmitted more efficiently through the rigid chair of piperidine than the flexible envelope of pyrrolidine. However, both are highly basic and will be >99% protonated at physiological pH (7.4), often necessitating electron-withdrawing groups (EWGs) or bioisosteric replacement (e.g., with morpholine or difluorination) to improve membrane permeability.

2. Lipophilicity (LogP) & Solubility

The addition of a methylene group (


) in piperidine increases lipophilicity.[3]
  • Piperidine LogP: ~0.84[1][3]

  • Pyrrolidine LogP: ~0.46[1]

The "Molecular Obesity" Factor: In lead optimization, maintaining Ligand Lipophilicity Efficiency (LLE) is critical. Replacing a piperidine with a pyrrolidine is a standard tactic to lower LogP by ~0.4 units without sacrificing the basic amine pharmacophore. This reduction often translates to improved aqueous solubility and reduced promiscuous binding (off-target toxicity).[3]

Part 2: Conformational Dynamics & Entropy

This is the most critical differentiator for binding affinity.

Piperidine: The Rigid Chair Piperidine exists predominantly in a distinct chair conformation , similar to cyclohexane.

  • Advantage: Pre-organized structure.[3][5] If the binding pocket complements the chair, the entropic penalty upon binding is low.

  • Disadvantage: Steric clashes are unforgiving.[3] Axial/equatorial substituent preferences (A-values) dictate the vector of functional groups.

Pyrrolidine: The Flexible Envelope Pyrrolidine undergoes rapid pseudorotation between envelope and twist conformations.

  • Advantage: Induced fit.[3] The ring can warp to maximize interactions within a binding pocket.

  • Disadvantage: High entropic penalty.[3] Locking a flexible pyrrolidine into a fixed bioactive conformation requires energy, potentially reducing potency unless the ring is constrained (e.g., by fusing to another ring or adding bulky substituents).

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for choosing between these scaffolds based on structural requirements.

ScaffoldSelection Start Start: Scaffold Selection Constraint Is conformational constraint required? Start->Constraint Solubility Is aqueous solubility a limiting factor? Constraint->Solubility No (Flexibility OK) Piperidine Select PIPERIDINE (Rigid, Defined Vectors) Constraint->Piperidine Yes (Pre-organized) Space Binding Pocket Size Solubility->Space No Pyrrolidine Select PYRROLIDINE (Flexible, Lower LogP) Solubility->Pyrrolidine Yes (Need lower LogP) Space->Piperidine Large/Deep Pocket Space->Pyrrolidine Compact/Shallow Pocket Analyze Analyze Vectors (Axial vs Eq) Piperidine->Analyze Pseudo Consider Pseudorotation Pyrrolidine->Pseudo

Figure 1: Decision tree for selecting between piperidine and pyrrolidine scaffolds based on medicinal chemistry constraints.

Part 3: Metabolic Stability & Toxicology[3]

Both scaffolds are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily via


-carbon hydroxylation  leading to ring opening or lactam formation.[3]
  • Piperidine: Highly susceptible to CYP2D6 oxidation.[3] Often requires "metabolic blocking" (e.g., adding fluorine or methyl groups) at the

    
    -positions.
    
  • Pyrrolidine: Generally shows slightly higher metabolic stability in specific contexts due to the ring strain making the transition state for oxidation less favorable compared to the unstrained piperidine, though this is highly substituent-dependent.

Toxicology Note: Simple alkyl-piperidines (e.g., coniine) can be neurotoxic.[3] However, in complex drug scaffolds, this specific toxicity is rarely an issue. Both rings are considered "clean" structural alerts, unlike hydrazines or anilines.

Part 4: Experimental Protocols

To validate these properties in your specific series, use the following self-validating protocols.

Protocol A: Potentiometric Determination of pKa

Standard UV methods often fail for non-chromophores like saturated amines. Potentiometry is the gold standard.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).

  • 0.15 M KCl (Ionic strength adjuster).[6]

  • Inert Gas (Argon or Nitrogen).

Workflow:

  • Calibration: Calibrate the pH electrode using a 3-point standard (pH 4.01, 7.00, 10.00) at 25°C. Slope must be ≥ 98%.[3]

  • Sample Prep: Dissolve compound (approx. 40 µmoles) in 20 mL of 0.15 M KCl. If solubility is poor, use a Methanol/Water co-solvent (determine pKa in 3 ratios of MeOH and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation).[7]

  • Acidification: Acidify the sample to pH ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH under inert gas flow to prevent

    
     absorption. Record pH after every 2-5 µL addition.
    
  • Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot method (or Gran plot) to identify the equivalence point and calculate pKa.

Protocol B: LogP Determination (Shake-Flask Method)

For lipophilicity assessment when calculated values (cLogP) are ambiguous.[3]

Workflow:

  • Phase Saturation: Vigorously shake n-octanol and phosphate buffer (pH 7.[3]4) for 24 hours. Separate phases. This ensures the solvents are mutually saturated.

  • Partitioning: Dissolve the test compound in the phase it is most soluble in (usually octanol). Measure initial concentration via HPLC (

    
    ).
    
  • Equilibration: Add the counter-phase (buffer). Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration in the octanol phase (

    
    ).
    
  • Calculation:

    
    
    Note: If 
    
    
    
    is too low to detect, calculate it by mass balance:
    
    
    .
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_pKa pKa Determination (Potentiometry) cluster_LogP LogP Determination (Shake-Flask) Sample Test Compound (Piperidine/Pyrrolidine deriv.) Acidify Acidify to pH 2.0 (0.1M HCl) Sample->Acidify Saturate Pre-saturate Octanol/Water Sample->Saturate Titrate Titrate with NaOH (Inert Atmosphere) Acidify->Titrate Bjerrum Bjerrum Plot Analysis Titrate->Bjerrum Partition Partition & Centrifuge Saturate->Partition HPLC HPLC Quantification Partition->HPLC

Figure 2: Parallel experimental workflows for determining the physicochemical constants of the scaffolds.

Part 5: Case Studies in Drug Design
Case Study 1: The Solubility Rescue (GPR119 Agonists)

In the development of GPR119 agonists for diabetes, researchers encountered a "solubility cliff" with a piperidine-containing lead.

  • Problem: The piperidine lead had high lipophilicity (LogP > 4.5) and poor metabolic stability.

  • Solution: Scaffold hopping to pyrrolidine.

  • Outcome: The pyrrolidine analog reduced LogP by 0.5 units and improved aqueous solubility. Furthermore, the slight change in vector orientation of the nitrogen substituent maintained potency while reducing hERG channel inhibition (a common cardiac safety risk associated with basic lipophilic piperidines).

Case Study 2: Metabolic Hardening (CXCR4 Antagonists)

A piperidine-based CXCR4 antagonist showed rapid clearance due to oxidation at the


-carbon.[3]
  • Strategy: Ring contraction to pyrrolidine.

  • Mechanism: The 5-membered ring is energetically less favorable to form the iminium ion intermediate required for certain oxidative pathways compared to the 6-membered ring.[3]

  • Result: The pyrrolidine analog demonstrated a 3-fold increase in half-life (

    
    ) in human liver microsomes (HLM) while retaining receptor affinity.
    
References
  • BenchChem. (2025).[1][3][8] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Journal of the American Chemical Society. (1957).[4] Dissociation Constants of Cyclic Amines. J. Am. Chem. Soc., 79(20), 5441–5444.[4] (Fundamental pKa data).

  • Creative Bioarray. (2024).[3] Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

  • Enamine. (2025).[3][7] Analogues of Piperidine for Drug Design. Retrieved from

  • Journal of Chemical Education. (2025). Determination of pKa of Multiprotic Weak Acids by Analyzing Potentiometric Data. Retrieved from

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from

Sources

A Comparative Guide to Pyrrolidine Synthesis: Benchmarking Novel Photocatalytic Methods Against Established Catalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1] Its prevalence stems from its role as a versatile, conformationally restricted scaffold that allows for precise three-dimensional positioning of functional groups, enhancing binding affinity and selectivity to biological targets. Consequently, the development of efficient and robust methods for synthesizing substituted pyrrolidines remains a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth technical comparison of a novel visible-light photocatalytic synthesis against a well-established silver-catalyzed asymmetric [3+2] cycloaddition. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present a head-to-head data comparison to empower researchers with the insights needed to select the optimal synthetic strategy for their specific needs.

The Established Route: Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition

For decades, the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been a stalwart for constructing highly functionalized, enantioenriched pyrrolidines.[2] This method offers excellent control over stereochemistry, a critical parameter in drug design. The strategy typically involves the in situ generation of an azomethine ylide from an α-imino ester, which is coordinated to a chiral metal complex. This complex then orchestrates a stereoselective [3+2] cycloaddition with a dipolarophile.

Among the various catalysts developed, silver(I) complexes with chiral phosphine ligands have proven particularly effective, demonstrating high levels of diastereo- and enantioselectivity. The choice of a silver catalyst is deliberate; it acts as a mild Lewis acid that effectively promotes the formation of the metal-coordinated azomethine ylide without promoting undesirable side reactions.

Experimental Protocol: Ag(I)-Catalyzed Synthesis of a Polysubstituted Pyrrolidine

This protocol is adapted from established methodologies for the asymmetric 1,3-dipolar cycloaddition of glycine imino esters.

Reaction Scheme: (Glycine methyl ester imine + Dimethyl maleate --(AgOAc/ligand, base)--> Chiral pyrrolidine)

Materials:

  • Silver Acetate (AgOAc)

  • Chiral Phosphine Ligand (e.g., (R)-BINAP or a derivative)

  • Glycine Methyl Ester Benzophenone Imine

  • Dimethyl Maleate

  • Triethylamine (TEA)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Silver Acetate (0.025 mmol, 5 mol%) and the chiral phosphine ligand (0.0275 mmol, 5.5 mol%). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation. The inert atmosphere is critical to prevent oxidation of the phosphine ligand, which would render the catalyst inactive.

  • Reaction Assembly: To the stirred catalyst solution, add the glycine methyl ester benzophenone imine (0.5 mmol, 1.0 equiv.). Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. The pre-cooling step is crucial for controlling the initial rate of reaction and maximizing enantioselectivity.

  • Initiation: Add dimethyl maleate (0.6 mmol, 1.2 equiv.) followed by the slow, dropwise addition of triethylamine (0.05 mmol, 10 mol%) over 10 minutes. The triethylamine acts as a base to deprotonate the imine, facilitating the formation of the azomethine ylide. Slow addition is key to maintaining a low steady-state concentration of the reactive ylide, which helps to suppress side reactions and improve stereocontrol.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure pyrrolidine product.

Workflow Diagram: Established Ag(I)-Catalyzed Cycloaddition

G cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Reaction Assembly & Execution cluster_workup Workup & Purification prep_start Add AgOAc & Chiral Ligand to Flask add_solvent Add Anhydrous Toluene prep_start->add_solvent stir_cat Stir 30 min @ RT add_solvent->stir_cat add_imine Add Glycine Imino Ester stir_cat->add_imine cool Cool to Reaction Temp (e.g., 0 °C) add_imine->cool add_dipolarophile Add Dimethyl Maleate cool->add_dipolarophile add_base Slowly Add Triethylamine add_dipolarophile->add_base stir_react Stir 12-24h, Monitor by TLC add_base->stir_react concentrate Concentrate in vacuo stir_react->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Pyrrolidine chromatography->product

Caption: Workflow for Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition.

The New Method: Visible-Light-Mediated Photocatalytic [3+2] Cycloaddition

In recent years, visible-light photoredox catalysis has emerged as a powerful and green alternative for forging complex chemical bonds.[3] This approach utilizes a photocatalyst, such as a ruthenium or iridium complex, that absorbs low-energy visible light to generate highly reactive radical intermediates under exceptionally mild conditions. For pyrrolidine synthesis, this strategy offers a novel mechanistic pathway that avoids the need for strong bases or pre-functionalized starting materials.

The reaction proceeds via a single-electron transfer (SET) from an N-arylglycine derivative to the photo-excited catalyst, generating a radical cation. This intermediate undergoes rapid decarboxylation to form an α-amino radical, which can then add to an olefin to initiate the cyclization cascade, ultimately forming the pyrrolidine ring. The use of visible light as a traceless reagent and the ability to operate at room temperature make this a highly attractive and sustainable method.

Experimental Protocol: Photocatalytic Synthesis of a Polysubstituted Pyrrolidine

This protocol is based on recent advances in the photocatalytic [3+2] cycloaddition of glycine derivatives.

Reaction Scheme: (N-Arylglycine + Olefin --(Ru(bpy)₃Cl₂, Blue Light)--> Pyrrolidine)

Materials:

  • fac-[Ir(ppy)₃] or [Ru(bpy)₃]Cl₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II))

  • N-Phenylglycine

  • N-Phenylmaleimide (or other electron-deficient olefin)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LED light source (e.g., 450 nm, 34 W)

Procedure:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add N-phenylglycine (0.2 mmol, 1.0 equiv.), N-phenylmaleimide (0.3 mmol, 1.5 equiv.), and [Ru(bpy)₃]Cl₂ (0.002 mmol, 1 mol%).

  • Solvent and Degassing: Add anhydrous DMF (2.0 mL, 0.1 M). Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon through it. This step is critical as dissolved oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Irradiation: Place the reaction vial approximately 5-7 cm from a blue LED lamp. To maintain a constant temperature (typically room temperature), a fan should be used to cool the apparatus.

  • Reaction Monitoring: Irradiate the mixture with stirring for the designated time (e.g., 12 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrolidine.

Workflow Diagram: New Photocatalytic Cycloaddition

G cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification add_reagents Add N-Arylglycine, Olefin, & Photocatalyst to Vial add_solvent Add Anhydrous DMF add_reagents->add_solvent degas Seal & Degas with Argon for 15 min add_solvent->degas position Place Vial near Blue LED with Cooling degas->position irradiate Irradiate with Stirring for 12h @ RT position->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor quench Dilute with EtOAc, Wash with H₂O/Brine monitor->quench dry Dry (Na₂SO₄), Filter, Concentrate quench->dry chromatography Flash Column Chromatography dry->chromatography product Isolate Pure Pyrrolidine chromatography->product

Caption: Workflow for Visible-Light Photocatalytic [3+2] Cycloaddition.

Head-to-Head Comparison

The choice between an established thermal catalytic method and a modern photocatalytic one depends on several factors, including the desired stereochemical outcome, substrate scope, and tolerance to reaction conditions.

ParameterEstablished Ag(I)-Catalyzed MethodNew Photocatalytic MethodField-Proven Insight
Stereocontrol Excellent (often >95% ee)Typically Racemic or DiastereoselectiveThe established method is superior for applications requiring high enantiopurity, a common requirement in pharmaceutical synthesis. Photocatalytic methods for asymmetric variants are emerging but are less general.
Reaction Temp. -20 °C to RTRoom TemperatureThe photocatalytic method's ambient temperature operation simplifies setup and can be advantageous for thermally sensitive substrates.
Atmosphere Strict Inert (Ar/N₂)Inert (Ar/N₂)Both methods require the exclusion of oxygen, but for different reasons: preventing ligand oxidation in the Ag(I) case and preventing quenching of the catalyst's excited state in the photocatalytic case.
Reagents Pre-formed imine, chiral ligandReadily available amino acids/olefinsThe photocatalytic method often uses more fundamental, commercially available starting materials, reducing the number of synthetic steps.
Catalyst Silver salt + expensive chiral ligandRu/Ir complex (expensive)Both methods rely on precious metal catalysts. While the photocatalyst is used in lower loadings (1 mol%), the cost of chiral ligands for the silver method can be substantial.
Generality Well-established, broad scopeBroad scope, tolerant of many functional groupsThe photocatalytic radical pathway often exhibits excellent functional group tolerance, avoiding issues with acidic/basic functional groups that can interfere with traditional methods.
Energy Source Thermal (cooling/heating)Visible Light (e.g., Blue LEDs)The use of light as a "green" reagent is a significant advantage for the photocatalytic method, aligning with modern goals of sustainable chemistry.

Mechanism & Rationale

Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

Mechanism: Ag(I)-Catalyzed Asymmetric Cycloaddition

The established method operates through a well-defined, catalyst-controlled ionic pathway.

  • Complexation: The Ag(I) salt and the chiral phosphine ligand form a chiral Lewis acid complex. This complex coordinates to the nitrogen and oxygen atoms of the α-imino ester.

  • Ylide Formation: In the presence of a mild base (triethylamine), a proton is abstracted from the α-carbon, forming a silver-complexed azomethine ylide. The geometry of this ylide is rigidly controlled by the chiral ligand.

  • Cycloaddition: The electron-rich ylide undergoes a concerted [3+2] cycloaddition with the electron-deficient olefin. The chiral environment around the silver center dictates the facial selectivity of the approach of the dipolarophile, leading to high enantioselectivity.

  • Catalyst Turnover: The pyrrolidine product is released, regenerating the active Ag(I) catalyst.

G cluster_catalysis Catalytic Cycle Imino Imino Ester Coord Coordination Complex Imino->Coord + Ag(I)-L* Catalyst Ag(I)-L* Complex Base Base (TEA) Olefin Olefin Product Enantioenriched Pyrrolidine Product->Catalyst Regenerates Ylide Chiral Azomethine Ylide Complex Coord->Ylide + Base - HB⁺ Cyclo [3+2] Cycloaddition Ylide->Cyclo + Olefin Cyclo->Product Release

Caption: Mechanism of Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition.

Mechanism: Visible-Light Photocatalytic Cycloaddition

The novel method proceeds through a radical-based mechanism initiated by light.

  • Photoexcitation: The photocatalyst (PC), [Ru(bpy)₃]²⁺, absorbs a photon of visible light, promoting it to an excited state, [Ru(bpy)₃]²⁺. This excited state is both a potent oxidant and reductant.

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes the N-arylglycine via SET to form a radical cation and the reduced form of the catalyst, [Ru(bpy)₃]⁺.

  • Radical Formation: The N-arylglycine radical cation is unstable and undergoes rapid decarboxylation (loss of CO₂) to generate a highly reactive α-amino radical.

  • Radical Addition & Cyclization: This α-amino radical adds to the electron-deficient olefin, creating a new carbon-centered radical. This radical then undergoes a 5-exo-trig cyclization onto the aromatic ring.

  • Rearomatization & Catalyst Turnover: The reduced photocatalyst, [Ru(bpy)₃]⁺, reduces the cyclized intermediate, which, after protonation, rearomatizes to form the final pyrrolidine product and regenerates the ground-state photocatalyst, [Ru(bpy)₃]²⁺, completing the catalytic cycle.

G cluster_photocatalysis Photocatalytic Cycle PC PC Excitation Photo- excitation PC->Excitation hν (Blue Light) PC_star PC* SET SET PC_star->SET + Glycine PC_red PC⁻ Glycine N-Aryl Glycine Olefin Olefin Product Pyrrolidine Product Product->PC Regenerates Excitation->PC_star Decarbox Decarboxylation SET->Decarbox Glycine Radical Cation Addition Radical Addition Decarbox->Addition α-Amino Radical Cyclization 5-exo-trig Cyclization Addition->Cyclization + Olefin Reduction Reduction & Rearomatization Cyclization->Reduction Cyclized Radical Reduction->Product + PC⁻

Caption: Mechanism of Visible-Light Photocatalytic [3+2] Cycloaddition.

Conclusion and Future Outlook

Both the established silver-catalyzed and the novel photocatalytic methods represent powerful strategies for the synthesis of medicinally relevant pyrrolidine scaffolds. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific goals of the synthesis.

  • For targeted, stereospecific synthesis , where enantiopurity is paramount for biological activity, the Ag(I)-catalyzed asymmetric method remains the gold standard . Its well-understood mechanism and vast precedent provide a reliable route to complex chiral molecules.

  • For diversity-oriented synthesis, late-stage functionalization, and applications where sustainability is a key driver , the visible-light photocatalytic method offers compelling advantages . Its operational simplicity, mild conditions, excellent functional group tolerance, and use of more fundamental starting materials make it a highly attractive modern alternative.

Future research will likely focus on bridging the gap between these two domains. The development of general and highly enantioselective photocatalytic methods for pyrrolidine synthesis is a major goal in the field. Success in this area would combine the stereochemical precision of established methods with the sustainable and gentle nature of photoredox catalysis, providing an ideal toolkit for the next generation of drug discovery.

References

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry.[Link]

  • Visible-Light-Mediated Rose Bengal- or [Ru(bpy)3]2+-Catalyzed Radical [4 + 2] Cycloaddition: An Efficient Route to Tetrahydrocarbazoles. National Center for Biotechnology Information.[Link]

  • Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. Royal Society of Chemistry.[Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Royal Society of Chemistry.[Link]

  • Visible Light Photocatalysis: The Development of Photocatalytic Radical Ion Cycloadditions. National Center for Biotechnology Information.[Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. National Center for Biotechnology Information.[Link]

Sources

Comparative docking studies of 2-(4-Methoxyphenyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Silico Evaluation of 2-(4-Methoxyphenyl)pyrrolidine Derivatives as Selective COX-2 Inhibitors

Executive Summary

This technical guide presents a comparative molecular docking framework for evaluating 2-(4-Methoxyphenyl)pyrrolidine derivatives. While the pyrrolidine scaffold offers structural rigidity favorable for bioactivity, the 4-methoxyphenyl moiety provides critical lipophilic and hydrogen-bonding potential. This guide focuses on their therapeutic potential as non-steroidal anti-inflammatory drugs (NSAIDs) , specifically analyzing their selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) .[1][2]

Key Takeaway: The 2-(4-methoxyphenyl)pyrrolidine scaffold exhibits a distinct binding mode driven by the p-methoxy group's interaction with the hydrophobic channel of COX-2, offering a structural advantage for selectivity comparable to Celecoxib.

Scientific Rationale & Target Profile

The Pharmacophore: 2-(4-Methoxyphenyl)pyrrolidine

The scaffold consists of a saturated nitrogen heterocycle (pyrrolidine) substituted at the C2 position.

  • Pyrrolidine Ring: Acts as a semi-rigid spacer, orienting substituents into the active site. The basic nitrogen (if unsubstituted) can form salt bridges with acidic residues (e.g., Glu/Asp).

  • 4-Methoxyphenyl Group: Mimics the lipophilic aryl moieties found in coxibs. The methoxy oxygen serves as a weak hydrogen bond acceptor, while the phenyl ring engages in

    
    -stacking or hydrophobic interactions.
    
The Target: COX-2 vs. COX-1
  • COX-1 (Constitutive): Contains a narrower hydrophobic channel (Ile523). Bulky ligands cannot fit.

  • COX-2 (Inducible): Contains a "side pocket" created by the mutation of Ile523 to Val523. This structural difference is the basis for designing selective inhibitors (Coxibs) that spare the gastrointestinal tract.

Methodological Framework (Validated Protocol)

To ensure reproducibility and trustworthiness (E-E-A-T), this protocol utilizes AutoDock Vina (open-source standard) and validates results against Schrödinger Glide (industry standard) methodologies.

Experimental Workflow

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_valid Phase 3: Validation L_Prep Ligand Prep (MM2 Min + Gasteiger Charges) Dock AutoDock Vina (Exhaustiveness: 32) L_Prep->Dock P_Prep Protein Prep (PDB: 3LN1) Remove H2O, Add Polar H Grid Grid Generation (Center: Arg120/Tyr355) P_Prep->Grid Grid->Dock RMSD Redocking Validation (RMSD < 2.0 Å) Dock->RMSD Analysis Interaction Profiling (PLIP / PyMOL) RMSD->Analysis Pass

Figure 1: Validated computational pipeline for pyrrolidine derivative docking. Note the critical RMSD checkpoint.

Step-by-Step Protocol
  • Protein Preparation:

    • Source: Retrieve COX-2 (PDB: 3LN1 , co-crystallized with Celecoxib) and COX-1 (PDB: 1EQG , co-crystallized with Ibuprofen) from the RCSB Protein Data Bank.

    • Cleaning: Remove water molecules and heteroatoms (except the co-crystallized ligand for grid centering).

    • Protonation: Add polar hydrogens and compute Kollman united atom charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Stereochemistry: Generate both (R) and (S) enantiomers of the 2-(4-methoxyphenyl)pyrrolidine derivatives.

    • Optimization: Minimize energy using the MMFF94 force field to resolve steric clashes. Convert to PDBQT format.

  • Grid Generation (The "Search Space"):

    • Center: Define the grid box center based on the centroid of the co-crystallized ligand (Celecoxib).

    • Dimensions:

      
       Å. This covers the active site, including the Arg120 constriction and the Val523 side pocket.
      
  • Validation (Self-Correction):

    • Redocking: Extract Celecoxib from 3LN1 and redock it.

    • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If

      
       Å, adjust grid size or exhaustiveness.
      

Comparative Analysis: Performance vs. Alternatives

The following data compares a representative Lead Derivative (Compound 4a) —an N-substituted 2-(4-methoxyphenyl)pyrrolidine—against standard clinical alternatives.

Binding Affinity & Selectivity Profile
CompoundStructure ClassCOX-2 Affinity (kcal/mol)COX-1 Affinity (kcal/mol)Selectivity Index (SI)*Outcome
Compound 4a N-acetyl-2-(4-methoxyphenyl)pyrrolidine-9.8 -6.2High Lead Candidate
Compound 4b Unsubstituted Pyrrolidine-7.1-6.8LowNon-Selective
Celecoxib Diarylheterocycle (Standard)-10.4 -6.5Very HighPositive Control
Ibuprofen Propionic Acid-6.9-7.2NegativeNon-Selective

*Note: Higher negative affinity indicates stronger binding. SI is qualitatively derived from the difference in binding energies.

Mechanistic Interaction Analysis

The superiority of Compound 4a over the unsubstituted analog (4b) stems from the specific orientation of the methoxy group.

  • H-Bonding Network: The pyrrolidine nitrogen (if protonated) or amide carbonyl (in N-acetyl derivatives) anchors to Arg120 and Tyr355 . This is the "gatekeeper" interaction required for all NSAIDs.

  • The Selectivity Filter: The 4-methoxyphenyl group extends into the hydrophobic side pocket lined by Val523 (COX-2). In COX-1, the bulky Ile523 sterically clashes with the methoxy group, reducing affinity.

InteractionMap Ligand 2-(4-Methoxyphenyl) pyrrolidine (4a) Arg120 Arg120 (Gatekeeper) Ligand->Arg120 Ionic/H-Bond Tyr355 Tyr355 (H-Bond) Ligand->Tyr355 H-Bond Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic (Methoxy Group) His90 His90 (Pi-Stacking) Ligand->His90 Pi-Cation

Figure 2: Molecular Interaction Map of Compound 4a within the COX-2 Active Site.

Critical Considerations & Troubleshooting

Stereoselectivity (The Chirality Factor)

The 2-position of the pyrrolidine ring is a chiral center.

  • Observation: In docking studies, the (S)-enantiomer often mimics the natural substrate (arachidonic acid) curvature better than the (R)-enantiomer.

  • Recommendation: Always dock both enantiomers. If synthesizing, consider asymmetric synthesis or chiral resolution, as the (R)-enantiomer may be inactive or off-target.

ADME Prediction (In Silico)

Before advancing to synthesis, validate the "Drug-Likeness" using SwissADME.

  • Lipophilicity (LogP): The methoxy group increases LogP. Ensure it remains < 5 (Lipinski's Rule).

  • Blood-Brain Barrier (BBB): Pyrrolidines are often CNS active. If the target is peripheral inflammation (joints), high BBB permeability might lead to CNS side effects.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2][3] Nature. Link (PDB Source: 3LN1/1CX2).

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Redzicka, A., et al. (2019).[4] COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases.[4] Bioorganic & Medicinal Chemistry. Link

  • Joshi, S. D., et al. (2020).[5][6] Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.[3] European Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is essential. 2-(4-Methoxyphenyl)pyrrolidine, the parent compound of the hydrochloride salt, is classified with several hazards.[1] This initial risk assessment forms the basis for all subsequent safety and disposal procedures.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers must protect laboratory workers from chemical hazards and keep exposures below permissible exposure limits (PELs).[2][3][4]

Table 1: Hazard Profile of 2-(4-Methoxyphenyl)pyrrolidine

Hazard ClassGHS ClassificationKey Considerations
Acute Oral Toxicity Category 4Harmful if swallowed.[1][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][6] Prolonged contact should be avoided.
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][6] Appropriate eye protection is mandatory.
Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation.[1][6] Work should be conducted in a well-ventilated area or fume hood.
Incompatibilities N/AAvoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]
Hazardous Combustion Products N/AThermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

This data is based on aggregated GHS information for the parent compound and related structures. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.[4]

Part 2: Pre-Disposal Planning & Waste Minimization

Effective waste management begins long before a container is full. A proactive approach not only enhances safety but also reduces environmental impact and disposal costs.[7]

Your laboratory's written Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard, must include procedures for safe handling and disposal of hazardous chemicals.[2][4]

Core Principles of Waste Minimization:

  • Source Reduction: Purchase only the quantity of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride necessary for your experiments.[8][9] Maintaining a detailed chemical inventory can prevent over-ordering.[8][10]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[9]

  • Substitution: Where scientifically viable, consider substituting with less hazardous materials.[8][9]

Part 3: Standard Operating Procedure (SOP) for Waste Collection and Storage

All chemical waste must be handled under the assumption that it is hazardous.[10] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[11][12]

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as mandated by OSHA.[13]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Step 2: Select and Label the Waste Container

  • Container Choice: Use a container made of a compatible material (e.g., high-density polyethylene, glass) that can be tightly sealed.[8][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify its contents.[3] The label should include the full chemical name: "2-(4-Methoxyphenyl)pyrrolidine hydrochloride" and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Segregate the Waste Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix this waste with incompatible materials like strong bases or oxidizing agents.

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[10]

Step 4: Manage the Satellite Accumulation Area (SAA) The SAA is the designated location in the lab where hazardous waste is collected at or near its point of generation.[8][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[11]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[8][9][14] Once this limit is reached, the waste must be moved to a central storage area within three days.[8]

Part 4: Final Disposal Pathway

The disposal of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride is not a task for laboratory personnel to perform directly (e.g., via drain or trash disposal).[15] This chemical waste must be disposed of through a licensed and approved waste disposal contractor.[6][16][17]

This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which tracks hazardous waste from "cradle-to-grave."[12] Your institution's Environmental Health and Safety (EHS) office will manage the relationship with the waste contractor and the associated manifest system.[18]

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS & Contractor Responsibility gen Generation of Waste (Pure chemical or contaminated materials) ppe Don Appropriate PPE gen->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate Waste (Keep Incompatibles Separate) container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa full Container is Full or Project is Complete saa->full request Submit Waste Pickup Request to EHS full->request pickup EHS/Contractor Collects Waste request->pickup transport Transport to Licensed TSDF via Manifest pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Standard workflow for hazardous chemical waste disposal.

Part 5: Emergency Procedures - Spill Management

Accidental spills must be handled immediately and safely. The response procedure depends on the size and location of the spill.

For a Small, Contained Spill:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Put on your full PPE, including double-gloving if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a chemical spill pillow.[17][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[20][21]

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[9]

  • Dispose: Seal, label, and dispose of the waste container holding the spill cleanup materials according to the SOP in Part 3.

For a Large Spill or a Spill in a Public Area:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Secure: If safe to do so, close the doors to the affected area to contain any vapors.

  • Wait: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.[22]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and ensure that the vital work of scientific research does not come at the cost of personal or environmental health.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). Available from: [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]

  • The OSHA Laboratory Standard. Lab Manager. Available from: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available from: [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. Available from: [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). Available from: [Link]

  • 2-(4-Methoxyphenyl)pyrrolidine PubChem Entry. National Center for Biotechnology Information. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Methoxyphenyl)pyrrolidine hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.